molecular formula C15H13NO3S2 B1671369 Epalrestat CAS No. 82159-09-9

Epalrestat

Katalognummer: B1671369
CAS-Nummer: 82159-09-9
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: CHNUOJQWGUIOLD-NFZZJPOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Epalrestat is a carboxylic acid derivative and a potent, non-competitive, and reversible inhibitor of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway . Under hyperglycemic conditions, this compound reduces intracellular sorbitol accumulation, which has been implicated in the pathogenesis of late-onset complications of diabetes mellitus . Its primary research application is in the study of diabetic neuropathy, where it has been shown to improve motor and sensory nerve conduction velocity and vibration perception threshold, and alleviate subjective symptoms such as pain, numbness, and coldness in model systems . Beyond its classical use, emerging research highlights this compound's value in other areas. Studies indicate it can help maintain blood-brain barrier integrity by enhancing endothelial cell function during cerebral ischemia, suggesting potential applications in stroke research . Furthermore, it has been shown to restore erectile function in diabetic models by upregulating nerve growth factor (NGF) and neuronal nitric oxide synthase (nNOS) in the corpus cavernosum . Recent investigations also point to its anti-inflammatory properties, demonstrating an ability to protect against NLRP3 inflammasome-driven conditions, such as non-alcoholic steatohepatitis (NASH) . Researchers should note that while generally well-tolerated in clinical settings for neuropathy, some studies report that this compound can induce oxidative stress and inflammation in hepatic cells and predispose to liver fibrosis in animal models, necessitating careful observation in related research . This compound is offered For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUOJQWGUIOLD-NFZZJPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046479
Record name Epalrestat
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Molecular Weight

319.4 g/mol
Source PubChem
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Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

82159-09-9
Record name Epalrestat
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Foundational & Exploratory

Epalrestat's Mechanism of Action in Diabetic Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and significant morbidity.[1] The pathogenesis of diabetic neuropathy is multifactorial, with hyperglycemia-induced metabolic and vascular disturbances playing a central role. One of the key metabolic pathways implicated in this process is the polyol pathway.[2][3] Epalrestat, a carboxylic acid derivative, is a noncompetitive and reversible aldose reductase inhibitor (ARI) developed to target this pathway.[4][5] It is the only ARI commercially available in several countries for the treatment of diabetic neuropathy, where it has been shown to improve subjective symptoms and delay disease progression.[1][6][7] This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway.[3][8] This pathway consists of two primary enzymatic reactions that, when overactivated, lead to a cascade of cellular damage.

  • Aldose Reductase and Sorbitol Accumulation : The first and rate-limiting step is the reduction of glucose to sorbitol, a sugar alcohol.[3] This reaction is catalyzed by the enzyme aldose reductase (AR) and consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[3][8]

  • Sorbitol Dehydrogenase and Fructose Formation : Sorbitol is subsequently oxidized to fructose by the enzyme sorbitol dehydrogenase (SDH), using NAD+ as a cofactor.[7][8]

The pathological consequences of sustained polyol pathway activation in neuronal tissues are manifold:

  • Osmotic Stress : Sorbitol is a large, polar molecule that does not readily diffuse across cell membranes.[8] Its intracellular accumulation creates a hypertonic environment, leading to an influx of water, osmotic stress, cellular swelling, and eventual damage to nerve cells and Schwann cells.[9][5][8]

  • NADPH Depletion and Oxidative Stress : The high consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor.[3][8] NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by the enzyme glutathione reductase.[8] The depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress, which damages lipids, proteins, and DNA.[3]

  • Myo-inositol Depletion : The accumulation of sorbitol and increased polyol pathway flux have been shown to competitively inhibit the uptake of myo-inositol, a crucial osmolyte and precursor for phosphoinositide signaling pathways essential for normal nerve function.[5][10]

  • Fructose Accumulation and Advanced Glycation End-products (AGEs) : The fructose generated by SDH can be phosphorylated to fructose-3-phosphate, a potent glycating agent.[7] Both fructose and its metabolites contribute to the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs).[11][12][13] AGEs can cross-link proteins, altering their function, and can interact with their receptor (RAGE) to trigger inflammatory and oxidative pathways.[12]

  • PKC Activation : Increased levels of diacylglycerol (DAG), a byproduct of the glycolytic pathway that is elevated in hyperglycemia, can activate Protein Kinase C (PKC).[14] PKC activation is linked to numerous vascular abnormalities seen in diabetic complications, including changes in blood flow and increased vascular permeability.[15][16]

This compound acts as a potent and specific inhibitor of aldose reductase.[17][8] By blocking this initial, rate-limiting enzyme, this compound directly prevents the conversion of excess glucose to sorbitol.[5] This intervention effectively halts the downstream pathological cascade, resulting in reduced intracellular sorbitol accumulation, preservation of NADPH levels, mitigation of osmotic and oxidative stress, and a reduction in the formation of fructose and related AGE precursors.[5][8][18]

G cluster_polyol Polyol Pathway (Hyperglycemia) cluster_intervention Therapeutic Intervention cluster_pathology Pathological Consequences Glucose Excess Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress (Cellular Edema) Sorbitol->OsmoticStress MyoInositol Myo-inositol Depletion Sorbitol->MyoInositol ↓ Uptake Fructose Fructose AGE_PKC ↑ AGEs & PKC Activation (Inflammation, Vascular Damage) Fructose->AGE_PKC AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR cofactor OxidativeStress Oxidative Stress (ROS Damage) NADP->OxidativeStress ↓ GSH Regeneration NAD NAD+ NAD->SDH cofactor This compound This compound This compound->AR Inhibits

Caption: this compound inhibits Aldose Reductase, blocking the pathological polyol pathway.

Quantitative Efficacy Data

The clinical and preclinical efficacy of this compound has been documented in numerous studies. The data consistently show that by inhibiting aldose reductase, this compound leads to measurable improvements in both biochemical markers and functional neurological parameters.

Table 1: Clinical Efficacy of this compound in Diabetic Neuropathy

Parameter Study Details This compound Group (150 mg/day) Control/Placebo Group Outcome Citation(s)
Median Motor Nerve Conduction Velocity (MNCV) 3-year, open-label, multicenter study +0.11 m/s (slight improvement from baseline) -1.49 m/s (deterioration from baseline) Significant prevention of MNCV deterioration (Between-group difference: 1.6 m/s, P < 0.001) [19]
Median MNCV 12-week, double-blind, placebo-controlled Significant increase (delta 1.6 +/- 0.6 m/sec, p < 0.01 vs baseline) No significant change This compound significantly improved MNCV compared to placebo. [20]
Tibial Nerve MCV & Sural Nerve SCV 2-year study Significant suppression of deterioration Significant deterioration This compound suppressed the deterioration of nerve function in the lower extremities (P<.01 for MCV, P<.05 for SCV). [21]
Subjective Symptoms (pain, numbness, cramping) 3-year, open-label, multicenter study Significant improvement Deterioration This compound significantly ameliorated subjective symptoms of neuropathy. [19]
Subjective Symptom Improvement Rate 3-12 month multicenter study (n>5000) 75% improvement (slightly improved or better) N/A High rate of improvement in symptoms like pain, numbness, and coldness. [22]

| N(ε)-carboxymethyl lysine (CML) - an AGE | 1-year study | -0.18 ± 0.13 mU/ml | +0.22 ± 0.09 mU/ml | Significant suppression of AGE (CML) production (P<.05). |[21] |

Table 2: Preclinical and Biochemical Effects of this compound

Parameter Study Details This compound-Treated Diabetic Group Untreated Diabetic Group Outcome Citation(s)
Aldose Reductase (AR) Protein Expression STZ-induced diabetic rats; 6-week treatment Significantly diminished AR protein expression Significantly increased AR protein expression This compound reduced the expression of its target enzyme. [4][23]
Erythrocyte Sorbitol Levels 6-month study in patients with high baseline sorbitol Significant decrease N/A The higher the baseline sorbitol, the greater the decrease with treatment. [24][25]
Superoxide Dismutase (SOD) Activity STZ-induced diabetic rats; 6-week treatment Increased protein expression levels Reduced protein expression levels This compound helped restore antioxidant enzyme levels. [4]
Glutathione Peroxidase (GPX) Activity STZ-induced diabetic rats; 6-week treatment Higher GPX activity Lower GPX activity This compound increased the activity of a key antioxidant enzyme. [4]

| Sciatic Nerve Sorbitol Accumulation | Animal models of diabetes | Reduced sorbitol accumulation | High sorbitol accumulation | this compound effectively reduces sorbitol in target nerve tissue. |[1] |

Experimental Protocols

The mechanism and efficacy of this compound have been elucidated through a variety of standardized in vitro and in vivo experimental models.

Protocol 1: In Vivo Diabetic Neuropathy Animal Model

This protocol describes a common method for inducing diabetic neuropathy in rats to test the efficacy of therapeutic agents like this compound.[4][23][26]

  • Animal Model Induction :

    • Subjects : Male Sprague-Dawley or Wistar rats.

    • Diet : A high-fat, high-carbohydrate diet is provided for several weeks to induce insulin resistance.

    • Induction of Diabetes : A single intraperitoneal injection of a low dose of streptozotocin (STZ), typically 30-40 mg/kg, is administered. STZ is a toxin that selectively destroys pancreatic β-cells.

    • Confirmation : Diabetes is confirmed by measuring blood glucose levels after 72 hours. Rats with fasting blood glucose levels consistently above a set threshold (e.g., 16.7 mmol/L) are considered diabetic.

  • Development of Neuropathy :

    • The diabetic rats are maintained for a period of 8-12 weeks to allow for the development of peripheral neuropathy, which is confirmed by baseline nerve conduction velocity tests.

  • Treatment Protocol :

    • Grouping : Animals are randomized into groups: non-diabetic control, diabetic control (vehicle), and diabetic treated with this compound.

    • Administration : this compound is administered daily via oral gavage, often at a dose of 100 mg/kg, for a period of 4-8 weeks.[4][23]

  • Outcome Assessment :

    • Nerve Conduction Velocity (NCV) : Measured at the end of the treatment period (see Protocol 2).

    • Biochemical Analysis : Sciatic nerve tissue is harvested. Western blot and immunohistochemistry are used to measure protein levels of aldose reductase, SOD, catalase, and GPX.[4][26]

    • Histology : Nerve tissue is examined using transmission electron microscopy to assess damage to myelinated fibers, non-myelinated fibers, and Schwann cells.[23]

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A1 Select Rats A2 High-Fat / High-Carb Diet (4-8 weeks) A1->A2 A3 Inject Streptozotocin (STZ) A2->A3 A4 Confirm Hyperglycemia (Blood Glucose > 16.7 mmol/L) A3->A4 A5 Allow Neuropathy to Develop (8-12 weeks) A4->A5 B1 Randomize into Groups: 1. Control 2. Diabetic + Vehicle 3. Diabetic + this compound A5->B1 B2 Daily Oral Gavage (this compound or Vehicle) (4-8 weeks) B1->B2 C1 Measure Nerve Conduction Velocity B2->C1 C2 Harvest Sciatic Nerve B2->C2 C3 Biochemical Assays (Western Blot, IHC) C2->C3 C4 Histological Examination (Electron Microscopy) C2->C4

Caption: Workflow for a preclinical diabetic neuropathy animal study.
Protocol 2: Measurement of Nerve Conduction Velocity (NCV)

NCV studies are essential electrophysiological tests used in both preclinical and clinical settings to objectively measure nerve function.[27][28][29]

  • Subject Preparation :

    • The animal (e.g., rat) is anesthetized with an agent like ketamine/xylazine.[27]

    • Body temperature is maintained at 37°C and skin temperature over the nerve at 34°C using a warming lamp to ensure consistent and accurate readings.[27]

  • Electrode Placement :

    • Stimulating Electrodes : Bipolar electrodes are placed to stimulate the nerve at two points along its path (proximal and distal). For the sciatic-tibial nerve, this could be the sciatic notch (proximal) and the ankle (distal).[27]

    • Recording Electrodes : Recording electrodes are placed over a muscle innervated by the nerve being tested (for MNCV) or over the skin in the nerve's sensory distribution (for sensory NCV).

  • Stimulation and Recording :

    • A supramaximal electrical stimulus is delivered at the proximal and then the distal sites.

    • The resulting compound muscle action potential (CMAP) or sensory nerve action potential (SNAP) is recorded.

    • The latency (time from stimulus to the onset of the potential) is measured for both stimulation sites.

  • Calculation :

    • The distance between the proximal and distal stimulation sites is measured precisely along the nerve path.

    • NCV (in meters per second) is calculated using the formula:

      • NCV = Distance / (Proximal Latency - Distal Latency)

Protocol 3: In Vitro Aldose Reductase Inhibition Assay

This protocol is used to screen for and characterize the inhibitory activity of compounds like this compound on the aldose reductase enzyme.[30][31]

  • Reaction Mixture Preparation :

    • A reaction buffer (e.g., phosphate buffer, pH 6.2) is prepared.

    • The mixture contains purified or recombinant aldose reductase enzyme, the cofactor NADPH, and a substrate (e.g., D-glyceraldehyde or glucose).

  • Inhibitor Addition :

    • The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.

  • Reaction Initiation and Incubation :

    • The reaction is initiated by adding the substrate.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection and Quantification :

    • The activity of aldose reductase is determined by measuring the rate of NADPH oxidation. The decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) is monitored spectrophotometrically over time.

    • Alternatively, the production of sorbitol can be directly measured using methods like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[31]

  • Data Analysis :

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Interplay with Other Pathogenic Pathways

The overactivation of the polyol pathway does not occur in isolation. It is a central hub that interacts with and exacerbates other major hyperglycemia-driven pathogenic mechanisms in diabetic neuropathy.

  • Polyol Pathway and AGEs : As mentioned, fructose produced by the polyol pathway is a precursor for AGEs.[7] Furthermore, the oxidative stress generated by NADPH depletion accelerates the formation of AGEs from other precursors. This compound, by reducing both fructose production and oxidative stress, can indirectly decrease the overall AGE burden.[21]

  • Polyol Pathway and PKC Activation : The oxidative stress resulting from polyol pathway activity can itself activate certain PKC isoforms.[14] Additionally, there is complex crosstalk between these pathways. By mitigating a primary source of hyperglycemia-induced oxidative stress, this compound may help normalize PKC activity, thereby reducing vascular dysfunction.

G cluster_pathways Core Pathogenic Mechanisms cluster_stress Cellular Stressors Hyperglycemia Chronic Hyperglycemia Polyol Polyol Pathway Activation Hyperglycemia->Polyol PKC PKC Pathway Activation Hyperglycemia->PKC AGE AGE Formation Hyperglycemia->AGE Hexosamine Hexosamine Pathway Hyperglycemia->Hexosamine OxidativeStress Oxidative & Carbonyl Stress Polyol->OxidativeStress PKC->OxidativeStress Inflammation Inflammation PKC->Inflammation AGE->OxidativeStress AGE->Inflammation Hexosamine->OxidativeStress OxidativeStress->Inflammation Neuropathy Neuronal Injury & Diabetic Neuropathy OxidativeStress->Neuropathy Inflammation->Neuropathy This compound This compound This compound->Polyol Inhibits

Caption: Interplay of pathogenic pathways in diabetic neuropathy.

Conclusion

The mechanism of action of this compound in diabetic neuropathy is centered on its potent and specific inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway.[17][8] By blocking this pathway, this compound directly mitigates the accumulation of intracellular sorbitol and the resultant osmotic stress.[5][18] Concurrently, it preserves cellular NADPH levels, thereby bolstering antioxidant defenses and reducing oxidative stress.[3][8] This primary action interrupts a cascade of damaging downstream events, including the formation of AGEs and the activation of PKC, which collectively contribute to nerve damage. Quantitative data from both clinical and preclinical studies confirm that this targeted biochemical intervention translates into tangible benefits, including the preservation of nerve conduction velocity and the amelioration of neuropathic symptoms.[19][22] this compound thus represents a key therapeutic strategy that addresses an underlying pathophysiological process in diabetic neuropathy rather than merely providing symptomatic relief.[1]

References

Epalrestat: A Comprehensive Technical Review of its Pharmacological Profile and Primary Indications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Epalrestat is a cornerstone therapeutic agent in the management of diabetic neuropathy, distinguished as the only aldose reductase inhibitor (ARI) commercially available in several countries, including Japan, India, and China.[1] Chemically classified as a carboxylic acid derivative containing a rhodanine group, this compound addresses the underlying pathogenic mechanisms of diabetic complications by targeting the polyol pathway.[2] This technical guide provides an in-depth analysis of this compound's pharmacological profile, primary clinical indications, and the experimental methodologies used to characterize its efficacy and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Pharmacological Profile

Mechanism of Action

This compound functions as a noncompetitive and reversible inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[2] Under hyperglycemic conditions, this pathway becomes overactive, leading to the conversion of excess glucose into sorbitol.[3] The intracellular accumulation of sorbitol, a sugar alcohol that does not easily cross cell membranes, creates osmotic stress, leading to cellular damage.[3] Furthermore, this process consumes the cofactor NADPH, depleting cellular antioxidant capacity and increasing susceptibility to oxidative stress.[3]

By inhibiting aldose reductase, this compound effectively blocks this cascade. Its primary actions include:

  • Reduction of Sorbitol Accumulation: It prevents the conversion of glucose to sorbitol, mitigating osmotic stress and subsequent cellular injury in tissues such as nerves.[2][4]

  • Preservation of Myo-inositol Levels: The inhibition of the polyol pathway helps maintain normal levels of myo-inositol, which is often depleted in diabetic conditions and is crucial for normal nerve function.[2]

  • Alleviation of Oxidative Stress: By preventing the consumption of NADPH by aldose reductase, this compound helps preserve the intracellular pool of this cofactor, which is essential for the regeneration of the key antioxidant glutathione.[3] It has also been shown to increase the activities of antioxidant enzymes like superoxide dismutase and catalase.[2]

  • Reduction of Advanced Glycation End Products (AGEs): Treatment with this compound has been shown to lower the levels of Nε-(carboxymethyl)lysine (CML), a major AGE, and its precursors in erythrocytes of diabetic patients, suggesting a role in mitigating AGE-related pathology.[5]

This compound's inhibition of aldose reductase is highly potent, with reported IC50 values of 10 nM for rat lens AR and 26 nM for human placental AR.[6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the functional improvement of peripheral nerves damaged by chronic hyperglycemia. In clinical settings, this is measured by improvements in nerve conduction velocity (NCV), vibration perception threshold (VPT), and subjective symptoms of neuropathy such as pain, numbness, and cramping.[7][8][9] Animal studies have demonstrated that this compound treatment leads to an upregulation of nerve growth factor (NGF) in sciatic nerve tissue, which may contribute to the recovery of nerve function.[10]

Pharmacokinetics (Human)

This compound is administered orally and is characterized by rapid absorption and a relatively short half-life.[1] Pharmacokinetic parameters following a single 50 mg oral dose in healthy human subjects are summarized in the table below. The disposition of the drug conforms to a two-compartment model.[11]

ParameterValueReference
Maximum Plasma Concentration (Cmax) 3840.6 ± 968.5 ng/mL[11]
4793 ng/mL[12]
Time to Maximum Concentration (Tmax) 1.79 ± 0.57 h[11]
Area Under the Curve (AUC0-∞) 13016 ± 2865.4 ng·h/mL[11]
8556 ng·h/mL[12]
Alpha Half-Life (t1/2α) 0.56 ± 0.24 h[11]
Beta Half-Life (t1/2β) 1.11 ± 0.35 h[11]

Note: Values from different studies are presented for comparison.

Primary Indications and Clinical Efficacy

The primary and most well-established indication for this compound is the treatment of diabetic peripheral neuropathy .[7] It is prescribed to improve subjective symptoms, abnormalities in vibration sense, and changes in heart rate associated with diabetic autonomic neuropathy.[7]

Numerous clinical trials have validated its efficacy. A landmark 3-year, multicenter trial, the Aldose Reductase Inhibitor-Diabetes Complications Trial (ADCT), demonstrated that long-term treatment with this compound (150 mg/day) effectively prevents the deterioration of median motor nerve conduction velocity (MNCV), minimum F-wave latency (MFWL), and vibration perception threshold (VPT) compared to a control group.[9] The key findings are summarized below.

Clinical EndpointThis compound GroupControl GroupSignificanceReference
Change in Median MNCV (3 years) +0.11 m/s-1.49 m/sP < 0.001 (between groups)[9]
Improvement in Subjective Symptoms Significant improvement in numbness, paresthesia, and crampingLess improvementP < 0.05 (between groups)[9]
Progression of Retinopathy/Nephropathy 38.5% of patients57.9% of patientsP = 0.043[13]

This compound appears to be most effective in patients with good glycemic control and less severe or early-stage diabetic complications.[8][9] Beyond neuropathy, research suggests potential benefits in other microvascular complications, including diabetic retinopathy and nephropathy, though data for these indications are less extensive.[8][13]

Experimental Protocols

Aldose Reductase Inhibition Assay

This in vitro assay quantifies the inhibitory activity of a compound against the aldose reductase enzyme.

Methodology:

  • Enzyme Preparation: Crude aldose reductase enzyme is extracted from homogenized human lenses in a sodium potassium phosphate buffer (pH 7.0) containing protease inhibitors (e.g., PMSF) and 2-mercaptoethanol. The homogenate is centrifuged, and the supernatant containing the enzyme is used for the assay.[11]

  • Reaction Mixture: A 300 µL reaction mixture is prepared containing 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM Li₂SO₄, 5 mM 2-mercaptoethanol, 0.15 mM NADPH, the enzyme preparation, and the test compound (this compound) at various concentrations.[11]

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, DL-glyceraldehyde. The activity of aldose reductase is determined spectrophotometrically by measuring the rate of decrease in NADPH absorbance at 340 nm at 37°C.[11]

  • Calculation: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined from the dose-response curve.[11]

G cluster_prep Preparation cluster_assay Assay Lens Human Lens Tissue Homogenize Homogenize in Buffer (pH 7.0, +PMSF) Lens->Homogenize Centrifuge Centrifuge (10,000 rpm) Homogenize->Centrifuge Enzyme Crude Enzyme (Supernatant) Centrifuge->Enzyme AddEnzyme Add Enzyme Enzyme->AddEnzyme Mix Reaction Mixture (Buffer, Li₂SO₄, NADPH, 2-Mercaptoethanol) Mix->AddEnzyme Addthis compound Add this compound (Test Compound) AddEnzyme->Addthis compound AddSubstrate Initiate with DL-Glyceraldehyde Addthis compound->AddSubstrate Spectro Spectrophotometer Measure NADPH decline at 340nm, 37°C AddSubstrate->Spectro

Workflow for the in vitro aldose reductase inhibition assay.
Motor Nerve Conduction Velocity (MNCV) Measurement

MNCV studies are standard electrophysiological tests used in clinical trials to objectively assess the function of motor nerves.

Methodology:

  • Patient Preparation: The patient is positioned comfortably, and skin temperature over the limb being tested is maintained at a standard level (e.g., 32-34°C) to ensure consistency, as nerve conduction is temperature-dependent.[14][15]

  • Electrode Placement: Surface electrodes are used. Recording electrodes are placed over the belly of a target muscle (e.g., abductor pollicis brevis for the median nerve). A reference electrode is placed on the muscle's tendon. A ground electrode is placed between the stimulating and recording sites.[16][17]

  • Nerve Stimulation: The nerve (e.g., median, peroneal) is stimulated at two different points along its course (a distal and a proximal site) using a handheld stimulator that delivers a brief electrical impulse.[16] The stimulus intensity is gradually increased until a supramaximal response (the compound muscle action potential, or CMAP) is recorded, ensuring all motor axons in the nerve are activated.[15]

  • Data Acquisition: The latency (time from stimulus to the onset of the CMAP) is measured from both the distal (L_distal) and proximal (L_proximal) stimulation sites. The distance between the two stimulation points (D) is measured on the skin surface.[17]

  • Calculation: The motor nerve conduction velocity is calculated using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency - Distal Latency) (ms) [17]

G cluster_setup Setup cluster_procedure Procedure cluster_calc Calculation Patient Patient Prep (Temp Control) Electrodes Place Recording & Stimulating Electrodes Patient->Electrodes Stim1 Distal Stimulation (Supramaximal) Electrodes->Stim1 Record1 Record CMAP Measure Distal Latency (L_distal) Stim1->Record1 Measure Measure Distance (D) between sites Record1->Measure Stim2 Proximal Stimulation (Supramaximal) Measure->Stim2 Record2 Record CMAP Measure Proximal Latency (L_proximal) Stim2->Record2 Calc NCV = D / (L_proximal - L_distal) Record2->Calc

General workflow for clinical MNCV measurement.

Signaling Pathway

The central mechanism of this compound involves the direct inhibition of the polyol pathway, which in turn mitigates downstream pathological effects like osmotic stress, oxidative stress, and the formation of AGEs.

G Hyperglycemia Hyperglycemia (High Intracellular Glucose) Glucose Glucose Hyperglycemia->Glucose AR Aldose Reductase (AKR1B1) Glucose->AR (Substrate) Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic Osmotic Stress Sorbitol->Osmotic Myo Myo-inositol Depletion Sorbitol->Myo Fructose Fructose AGEs AGE Formation Fructose->AGEs AR->Sorbitol (Product) NADPH NADPH Consumed AR->NADPH Consumes SDH->Fructose This compound This compound This compound->AR Inhibits GSH Glutathione (Reduced) NADPH->GSH Required for Regeneration ROS Oxidative Stress (ROS) GSH->ROS Neutralizes Neuropathy Diabetic Neuropathy & Other Complications ROS->Neuropathy Osmotic->Neuropathy Myo->Neuropathy AGEs->Neuropathy

This compound's mechanism of action within the polyol pathway.

Conclusion

This compound remains a significant therapeutic tool for managing diabetic neuropathy by targeting a key pathogenic mechanism—the overactivation of the polyol pathway. Its well-defined mechanism of action as a noncompetitive, reversible aldose reductase inhibitor is supported by a robust body of preclinical and clinical evidence. The data consistently demonstrate its ability to reduce the accumulation of intracellular sorbitol, alleviate oxidative stress, and, consequently, slow the progression of nerve damage. For drug development professionals, this compound serves as a critical benchmark for aldose reductase inhibitors, and the experimental protocols outlined herein provide a foundation for the evaluation of new chemical entities targeting this pathway. Future research may further elucidate its role in other diabetic microvascular complications and optimize its application in specific patient subpopulations.

References

Epalrestat's Potential in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Epalrestat's role in mitigating oxidative stress, a key pathological factor in diabetic complications. This compound, an aldose reductase inhibitor, primarily functions by blocking the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent depletion of NADPH, a critical cofactor for antioxidant defense systems. This guide summarizes the quantitative effects of this compound on key oxidative stress markers, details the experimental protocols for their measurement, and visualizes the underlying signaling pathways and experimental workflows. The presented data and methodologies aim to equip researchers and drug development professionals with a comprehensive understanding of this compound's antioxidant capabilities and to facilitate further investigation into its therapeutic potential.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal mechanism in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1][2] Hyperglycemia, the hallmark of diabetes mellitus, exacerbates oxidative stress through various mechanisms, most notably the polyol pathway.[1] In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH.[2] The depletion of NADPH impairs the regeneration of glutathione (GSH), a major intracellular antioxidant, thereby compromising the cell's ability to counteract ROS.[2]

This compound is a non-competitive and reversible inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway.[1][3] By inhibiting this enzyme, this compound effectively reduces the accumulation of intracellular sorbitol and preserves NADPH levels, thus alleviating both osmotic and oxidative stress.[2] Beyond its primary mechanism, emerging evidence suggests that this compound may also exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.[4] This guide delves into the technical details of this compound's action, presenting quantitative data on its impact on oxidative stress markers, providing detailed experimental protocols, and illustrating the involved molecular pathways.

Data Presentation: The Impact of this compound on Oxidative Stress Markers

The following tables summarize the quantitative and semi-quantitative effects of this compound on key markers of oxidative stress, including antioxidant enzymes and a lipid peroxidation product.

Table 1: Effect of this compound on Antioxidant Enzyme Protein Levels in the Sciatic Nerve of Streptozotocin-Induced Diabetic Rats [1]

MarkerDiabetic Control (DPN)Diabetic + this compound (100 mg/kg/day)% Change with this compound
SOD (Relative Density) Lower than non-diabeticHigher than DPNIncreased
CAT (Relative Density) Lower than non-diabeticHigher than DPNIncreased
GPx (Relative Density) Lower than DPNHigher than DPNIncreased

Data are presented as relative density values from Western blot analysis, normalized to β-actin. "DPN" refers to Diabetic Peripheral Neuropathy.[1]

Table 2: Effect of this compound on Serum Oxidative Stress Markers in Patients with Diabetic Nephropathy [5]

MarkerDiabetic ControlDiabetic + this compoundP-value
MDA (μmol/L) Higher than this compound groupLower than control<0.05
SOD (U/mL) Lower than this compound groupHigher than control<0.05
TAOC (U/mL) Lower than this compound groupHigher than control<0.05

Data are from a study comparing patients with diabetic nephropathy treated with alprostadil alone (control) versus alprostadil combined with this compound. MDA: Malondialdehyde; SOD: Superoxide Dismutase; TAOC: Total Antioxidant Capacity.[5]

Signaling Pathways and Mechanisms of Action

This compound mitigates oxidative stress through two primary, interconnected pathways: the inhibition of the polyol pathway and the activation of the Keap1-Nrf2 antioxidant response pathway.

The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, consuming NADPH in the process. The depletion of NADPH compromises the activity of glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG). The accumulation of sorbitol also induces osmotic stress. This compound directly inhibits aldose reductase, breaking this pathological cascade.

G cluster_polyol Polyol Pathway Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase excess Sorbitol Sorbitol Aldose Reductase->Sorbitol NADP+ NADP+ Aldose Reductase->NADP+ consumes NADPH SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose SDH->Fructose NADPH NADPH NADPH->Aldose Reductase GR Glutathione Reductase NADPH->GR Oxidative Stress Oxidative Stress NADP+->Oxidative Stress leads to GSSG GSSG GSSG->GR GSH GSH GR->GSH This compound This compound This compound->Aldose Reductase

Caption: The Polyol Pathway and the inhibitory action of this compound.

The Keap1-Nrf2 Signaling Pathway

Recent studies suggest that this compound can also activate the Keap1-Nrf2 signaling pathway.[4] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative or electrophilic stress, or the action of certain molecules like this compound, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including those for SOD, CAT, and GPx, leading to their increased expression.

G cluster_nrf2 Keap1-Nrf2 Signaling Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds Ubiquitin Ubiquitin Nrf2->Ubiquitin ubiquitination Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates Proteasome Proteasome Ubiquitin->Proteasome degradation ARE Antioxidant Response Element Nrf2_nucleus->ARE binds Antioxidant Genes SOD, CAT, GPx, etc. ARE->Antioxidant Genes transcription Antioxidant Proteins Antioxidant Proteins Antioxidant Genes->Antioxidant Proteins translation

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for assessing oxidative stress.

Measurement of Superoxide Dismutase (SOD) Activity

The activity of SOD is commonly measured using a spectrophotometric assay based on the inhibition of the reduction of a chromogen by superoxide radicals.

  • Principle: Xanthine and xanthine oxidase are used to generate superoxide radicals. These radicals reduce a tetrazolium salt (e.g., WST-1) to a colored formazan product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.4)

    • Xanthine solution

    • Xanthine oxidase solution

    • WST-1 solution

    • Sample (tissue homogenate or cell lysate)

  • Procedure:

    • Prepare tissue homogenate or cell lysate in cold phosphate buffer.

    • Centrifuge to remove debris and collect the supernatant.

    • In a 96-well plate, add sample, xanthine solution, and WST-1 solution.

    • Initiate the reaction by adding xanthine oxidase solution.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the percentage of inhibition of the chromogen reduction, which is proportional to the SOD activity.

Measurement of Catalase (CAT) Activity

CAT activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time.

  • Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be monitored directly by measuring the decrease in absorbance at 240 nm.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.0)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

    • Sample (tissue homogenate or cell lysate)

  • Procedure:

    • Prepare tissue homogenate or cell lysate in cold phosphate buffer.

    • Centrifuge and collect the supernatant.

    • In a quartz cuvette, add phosphate buffer and the sample.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the CAT activity.

Measurement of Glutathione Peroxidase (GPx) Activity

GPx activity is often measured indirectly through a coupled enzyme assay.

  • Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), which is converted to its oxidized form (GSSG). The GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance, monitored by the decrease in absorbance at 340 nm, is proportional to the GPx activity.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.4)

    • Glutathione (GSH) solution

    • Glutathione reductase solution

    • NADPH solution

    • Cumene hydroperoxide solution

    • Sample (tissue homogenate or cell lysate)

  • Procedure:

    • Prepare tissue homogenate or cell lysate in cold phosphate buffer.

    • Centrifuge and collect the supernatant.

    • In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

    • Add the sample to the reaction mixture.

    • Initiate the reaction by adding cumene hydroperoxide.

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer or microplate reader.

    • The rate of decrease in absorbance is proportional to the GPx activity.

Measurement of Malondialdehyde (MDA) Levels

MDA, a marker of lipid peroxidation, is commonly quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Principle: MDA and other TBARS react with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct. The intensity of the color, measured spectrophotometrically, is proportional to the MDA concentration.

  • Reagents:

    • Trichloroacetic acid (TCA) solution

    • Thiobarbituric acid (TBA) solution

    • Sample (serum, plasma, tissue homogenate, or cell lysate)

    • MDA standard solution

  • Procedure:

    • Add TCA to the sample to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA solution to the supernatant.

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).

    • Cool the samples and measure the absorbance at approximately 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Western Blot Analysis of Antioxidant Enzymes

Western blotting is used to determine the relative protein expression levels of antioxidant enzymes.

G cluster_wb Western Blot Workflow Protein Extraction Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody (e.g., anti-SOD, anti-CAT, anti-GPx) Blocking->Primary Antibody Secondary Antibody Secondary Antibody (HRP-conjugated) Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Caption: A generalized workflow for Western blot analysis.

  • Procedure:

    • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SOD, anti-CAT, or anti-GPx).

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Conclusion and Future Directions

This compound demonstrates significant potential in mitigating oxidative stress through a dual mechanism of action: the direct inhibition of the polyol pathway and the activation of the Keap1-Nrf2 antioxidant response pathway. The data presented in this guide, although in some cases semi-quantitative, consistently indicates that this compound can enhance the cellular antioxidant defense system by increasing the levels of key antioxidant enzymes and reducing lipid peroxidation.

For drug development professionals, the detailed experimental protocols provided herein offer a standardized framework for evaluating the antioxidant efficacy of this compound and its analogs in various preclinical models. Future research should focus on obtaining more comprehensive quantitative data on the effects of this compound on a wider range of oxidative stress markers in different tissues and cell types. Furthermore, elucidating the precise molecular interactions between this compound and the components of the Keap1-Nrf2 pathway could unveil novel therapeutic targets and strategies for combating diabetic complications and other diseases rooted in oxidative stress. The continued investigation of this compound's antioxidant properties holds considerable promise for advancing the treatment of diabetes and its debilitating consequences.

References

Epalrestat for Non-Diabetic Neuropathies: A Technical Whitepaper on Preliminary Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epalrestat, a well-established aldose reductase inhibitor primarily used in the management of diabetic neuropathy, is gaining attention for its potential therapeutic applications in a range of non-diabetic neuropathies. This technical guide synthesizes the existing preliminary research on this compound's efficacy and mechanisms of action in non-diabetic neuropathic conditions. Drawing upon preclinical and emerging clinical data, this paper explores its role in hereditary neuropathies and its broader neuroprotective potential. While direct clinical evidence remains nascent for many non-diabetic neuropathies, the mechanistic underpinnings of this compound, primarily its modulation of the polyol pathway and activation of endogenous antioxidant responses, suggest a promising avenue for future drug development and research. This document provides a comprehensive overview of the current landscape, including quantitative data from preliminary studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: Expanding the Therapeutic Horizon of this compound

This compound is a non-competitive and reversible inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] In hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which in turn causes osmotic stress, depletes NADPH, and increases oxidative stress, contributing to nerve damage in diabetic neuropathy.[2] While the therapeutic benefits of this compound in diabetic neuropathy are well-documented, its potential utility in non-diabetic neuropathies is an emerging field of investigation. This whitepaper focuses on the preliminary studies exploring this compound in these alternative indications, providing a foundational resource for researchers and drug development professionals.

The rationale for investigating this compound in non-diabetic neuropathies stems from its dual mechanism of action: the canonical inhibition of the polyol pathway and the more recently discovered activation of the KEAP1/Nrf2 antioxidant response pathway.[3][4] These mechanisms hold relevance for a variety of neuropathies where oxidative stress and metabolic dysregulation are key pathophysiological drivers, independent of hyperglycemia.

Quantitative Data from Preliminary Studies

The following tables summarize the key quantitative findings from preliminary studies of this compound in non-diabetic conditions.

Table 1: Preclinical Study in a Congenital Disorder of Glycosylation (PMM2-CDG)

ParameterGenotypeBaseline PMM2 ActivityPMM2 Activity with this compoundPercentage IncreaseReference
PMM2 Enzyme ActivityR141H/F119LUndisclosedUndisclosed30% - 400% (range across genotypes)[5]
PMM2 Enzyme ActivityR141H/E139KUndisclosedUndisclosed30% - 400% (range across genotypes)[5]
PMM2 Enzyme ActivityR141H/N216IUndisclosedUndisclosed30% - 400% (range across genotypes)[5]
PMM2 Enzyme ActivityR141H/F183SUndisclosedUndisclosed30% - 400% (range across genotypes)[5]

Table 2: Clinical Trial in Charcot-Marie-Tooth Disease (SORD-CMT)

Study IDPhaseStatusInterventionPrimary Outcome MeasuresReference
NCT05777226Not Applicable (Observational with treatment arm)RecruitingThis compound 50 mg, three times dailyChange in ONLS scale score; Change in serum sorbitol levels[6]

Table 3: Preclinical Study in a Cellular Model of Neurodegeneration

Cell LineInsultThis compound ConcentrationOutcomeQuantitative ResultReference
SH-SY5YHydrogen Peroxide (100 µM)50 µMInhibition of ROS generationSignificant reduction in fluorescent intensity of DCFH-DA[7]
SH-SY5YHydrogen Peroxide (100 µM)50 µMReduction of GSK3-β expressionStatistically significant decrease[7]
SH-SY5YHydrogen Peroxide (100 µM)50 µMReduction of total tau protein levelStatistically significant decrease[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections outline the key experimental protocols from the cited studies.

PMM2-CDG Patient Fibroblast Study
  • Objective: To assess the effect of this compound on PMM2 enzyme activity in fibroblasts from patients with PMM2-CDG.

  • Cell Culture: Fibroblast lines from PMM2-CDG patients with specified genotypes (R141H/F119L, R141H/E139K, R141H/N216I, and R141H/F183S) were cultured under standard conditions.

  • Treatment: Cultured fibroblasts were treated with this compound at a concentration that was not explicitly stated in the abstract.

  • Enzyme Activity Assay: PMM2 enzymatic activity was measured in cell lysates. The specific assay methodology was not detailed in the provided search results but would typically involve providing the substrate for PMM2 and measuring the formation of the product.

  • Data Analysis: The increase in PMM2 enzyme activity was calculated as a percentage change from baseline (untreated cells).[5]

SORD-CMT Natural History and Treatment Study (Clinical Trial Protocol)
  • Objective: To evaluate the natural history of SORD-CMT and assess the effectiveness and safety of this compound.

  • Study Design: A multi-center study with a planned duration of 36 months. Patients are allocated to a treatment or control group based on their willingness to purchase the drug.

  • Inclusion Criteria: Patients diagnosed with SORD-CMT.

  • Exclusion Criteria: Presence of other causes of peripheral neuropathy, other unstable medical conditions, or major trauma/surgery.

  • Intervention: The treatment group receives this compound at a dose of 50 mg, taken orally three times a day.[6]

  • Outcome Measures:

    • Primary: Change in the Overall Neuropathy Limitations Scale (ONLS) score and serum sorbitol levels at 6, 12, 24, and 36 months.

    • Secondary: Assessment of safety and tolerability.

Neuroprotection in a Cellular Model of Oxidative Stress
  • Objective: To investigate the neuroprotective effects of this compound against hydrogen peroxide-induced neurodegeneration in a neuronal cell line.

  • Cell Line: SH-SY5Y human neuroblastoma cells, differentiated with retinoic acid.

  • Treatment Groups:

    • Control

    • This compound (50 µM) alone

    • Hydrogen Peroxide (H₂O₂) (100 µM) alone

    • This compound (50 µM) + H₂O₂ (100 µM)

  • Intracellular ROS Measurement: Dichlorodihydrofluorescein diacetate (DCFH-DA) staining was used to measure intracellular reactive oxygen species (ROS) levels. The fluorescent intensity was quantified.[7]

  • Western Blot Analysis: Protein levels of Glycogen Synthase Kinase-3β (GSK3-β) and total tau were assessed by Western blotting to investigate downstream signaling effects.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound in non-diabetic neuropathies is rooted in two primary signaling pathways.

The Polyol Pathway

In certain non-diabetic conditions, such as SORD-deficient Charcot-Marie-Tooth disease, the polyol pathway is pathogenically activated. Sorbitol dehydrogenase (SORD) deficiency leads to an accumulation of sorbitol, causing nerve damage. This compound, by inhibiting aldose reductase, directly counteracts this accumulation.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SORD Sorbitol Dehydrogenase (SORD) Sorbitol->SORD NerveDamage Sorbitol Accumulation & Nerve Damage Sorbitol->NerveDamage Fructose Fructose This compound This compound This compound->AldoseReductase AldoseReductase->Sorbitol SORD->Fructose

Caption: The Polyol Pathway and the inhibitory action of this compound.

The KEAP1/Nrf2 Antioxidant Pathway

Recent studies have elucidated a novel mechanism of action for this compound involving the activation of the Nrf2 pathway, a critical regulator of endogenous antioxidant responses.[3][4] This pathway is highly relevant to a broad range of neuropathies where oxidative stress is a contributing factor. This compound has been shown to bind to Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2 Binds to Keap1, induces degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes Neuroprotection Neuroprotection & Reduced Oxidative Stress Antioxidant_Genes->Neuroprotection

Caption: this compound-mediated activation of the KEAP1/Nrf2 pathway.

Discussion and Future Directions

The preliminary evidence suggests that this compound holds promise for the treatment of specific non-diabetic neuropathies. In congenital disorders like PMM2-CDG and SORD-CMT, this compound appears to target core mechanistic defects.[5][8] The ongoing clinical trial in SORD-CMT will be pivotal in establishing its clinical utility in this patient population.[6]

For a broader range of non-diabetic neuropathies, including chemotherapy-induced and other toxic or degenerative neuropathies, the rationale for using this compound is primarily based on its ability to mitigate oxidative stress through the Nrf2 pathway.[3][4][7] Many of these conditions are characterized by increased reactive oxygen species and inflammation, making the neuroprotective effects of this compound an attractive therapeutic strategy.

However, it is crucial to underscore the preliminary nature of these findings. To date, there is a notable absence of dedicated preclinical or clinical studies of this compound in chemotherapy-induced peripheral neuropathy. Future research should focus on:

  • Preclinical studies in models of chemotherapy-induced peripheral neuropathy: Investigating the efficacy of this compound in animal models of neuropathy induced by agents such as paclitaxel, cisplatin, and oxaliplatin.

  • Elucidation of dose-response relationships: Determining the optimal dosing of this compound for non-diabetic conditions.

  • Biomarker discovery: Identifying and validating biomarkers to monitor the therapeutic response to this compound in these new indications.

  • Randomized controlled trials: Rigorous clinical trials are necessary to establish the safety and efficacy of this compound in diverse non-diabetic neuropathy patient populations.

Conclusion

This compound, a drug with a long-standing history in the management of diabetic neuropathy, is emerging as a candidate for repurposing in non-diabetic neuropathies. Preliminary studies in specific hereditary neuropathies are encouraging, and its mechanism of action via aldose reductase inhibition and Nrf2 pathway activation provides a strong rationale for its investigation in a wider array of neuropathic conditions driven by metabolic dysregulation and oxidative stress. This whitepaper serves as a foundational guide for the scientific community to build upon these initial findings and explore the full therapeutic potential of this compound. Continued research is essential to translate these preliminary observations into tangible clinical benefits for patients with non-diabetic neuropathies.

References

Beyond Aldose Reductase: An In-depth Technical Guide to the Molecular Targets of Epalrestat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive exploration of the molecular targets of Epalrestat beyond its well-established role as an aldose reductase inhibitor. It is designed to furnish researchers and drug development professionals with detailed data, experimental methodologies, and visual representations of the signaling pathways involved.

Introduction

This compound is a non-competitive and reversible inhibitor of aldose reductase, an enzyme pivotal to the polyol pathway.[1][2] Its primary clinical application is in the management of diabetic neuropathy, where it mitigates the accumulation of intracellular sorbitol.[3] However, emerging evidence strongly suggests that the therapeutic scope of this compound extends beyond aldose reductase inhibition, implicating its interaction with a number of other significant molecular pathways. This guide delves into these alternative targets, presenting quantitative data, detailed experimental protocols for their investigation, and visual diagrams of the implicated signaling cascades.

Modulation of Oxidative Stress and the Nrf2 Pathway

This compound has been shown to significantly influence cellular redox homeostasis by modulating key antioxidant pathways, most notably through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

Impact on Antioxidant Enzyme Expression and Activity

This compound treatment has been demonstrated to increase the expression and activity of several crucial antioxidant enzymes. In a study involving diabetic rats, intragastric administration of this compound led to a gradual increase in the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[1]

Activation of the Nrf2 Signaling Pathway

This compound activates the Nrf2 signaling pathway, a master regulator of antioxidant responses. This activation is, at least in part, mediated by the PI3K/Akt pathway. Inhibition of PI3K has been shown to abolish this compound-stimulated glutathione (GSH) synthesis.[4][5] Upon activation, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to their transcription.

Diagram: this compound-mediated Nrf2 Activation

This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (GCLC, HO-1, SOD, CAT, GPX) ARE->Antioxidant_Enzymes Induces transcription

Caption: this compound activates the Nrf2 pathway via PI3K/Akt signaling.

Quantitative Data: Effects on Oxidative Stress Markers
ParameterModel SystemTreatmentResultReference
Superoxide Dismutase (SOD) ActivitySciatic nerve of diabetic rats100 mg/kg/day this compound for 6 weeksIncreased protein expression[1]
Catalase (CAT) ActivitySciatic nerve of diabetic rats100 mg/kg/day this compound for 6 weeksIncreased protein expression[1]
Glutathione Peroxidase (GPX) ActivitySciatic nerve of diabetic rats100 mg/kg/day this compound for 6 weeksIncreased protein expression[1]
Lipid HydroperoxidesErythrocytes of type 2 diabetic patients150 mg/day this compound for 3 monthsSignificantly reduced[6][7]
Nrf2 Nuclear TranslocationBovine Aortic Endothelial Cells (BAECs)50 µM this compoundIncreased nuclear Nrf2 levels[5]
Glutamate-cysteine ligase (GCL) mRNABovine Aortic Endothelial Cells (BAECs)50 µM this compoundUpregulated[5]
Heme oxygenase-1 (HO-1) mRNA & ProteinBovine Aortic Endothelial Cells (BAECs)50 µM this compoundUpregulated[5]
Experimental Protocols
  • Cell Culture and Treatment: Culture cells (e.g., Bovine Aortic Endothelial Cells) to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 4-24 hours).

  • Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-GCLC, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells using a suitable kit. Synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mix with SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for NFE2L2, HMOX1, GCLC).

  • Thermal Cycling: Perform qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Primer Sequences (Human):

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
NFE2L2 (Nrf2)ATATTCCCGGTCACATCGAGAATGTCCTGTTGCATACCGTCT[2]
HMOX1 (HO-1)CAGAGCCTGGAAGACACCCTAAAAACCACCCCAACCCTGCTAT[8]
GCLCTCAATGGGAAGGAAGGTGTGTTTCAATGGGAAGGAAGGTGTGTT[8]

Attenuation of Inflammatory Signaling

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the NLRP3 inflammasome and NF-κB signaling.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response. This inhibition occurs upstream of caspase-1 activation and ASC oligomerization.

Diagram: this compound's Inhibition of the NLRP3 Inflammasome

Stimuli Inflammatory Stimuli (e.g., LPS, ATP) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature This compound This compound This compound->NLRP3 Inhibits activation TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Binds and activates Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Forms complex with Fibrotic_Genes Fibrotic Genes (Fibronectin, Collagen III) Smad4->Fibrotic_Genes Translocates to nucleus and induces transcription This compound This compound This compound->TGF_beta1 Downregulates expression This compound This compound AR_inhibition AR Inhibition This compound->AR_inhibition AKT AKT AR_inhibition->AKT Promotes phosphorylation mTOR mTOR AKT->mTOR Promotes phosphorylation Cell_Survival Cell Survival mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Glycolysis Glycolysis Glucose->Glycolysis Shunted towards Sorbitol Sorbitol Aldose_Reductase->Sorbitol This compound This compound This compound->Aldose_Reductase Inhibits Glucose_1_6_BP Glucose-1,6-bisphosphate Glycolysis->Glucose_1_6_BP PMM2 PMM2 Glucose_1_6_BP->PMM2 Activates Glycosylation N-linked Glycosylation PMM2->Glycosylation Promotes

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Epalrestat on Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

Aldose reductase (AR), an enzyme in the aldo-keto reductase superfamily (AKR1B1), is the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway plays a minor role. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] The subsequent accumulation of intracellular sorbitol leads to osmotic stress, while the consumption of NADPH depletes cellular antioxidant reserves, contributing to oxidative stress. These mechanisms are strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy.[1][2]

Epalrestat is a carboxylic acid derivative that functions as a potent, noncompetitive, and reversible inhibitor of aldose reductase.[1] By blocking this key enzyme, this compound prevents the conversion of excess glucose to sorbitol, thereby mitigating osmotic and oxidative stress in tissues susceptible to diabetic complications. These application notes provide a detailed protocol for assessing the inhibitory efficacy of this compound on aldose reductase in vitro.

The Polyol Pathway and this compound's Mechanism of Action

Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol, consuming NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase. This compound directly inhibits aldose reductase, blocking the first step of this pathway.

Polyol_Pathway cluster_0 Cellular Environment (Hyperglycemia) cluster_1 cluster_2 Downstream Pathological Effects Glucose Excess Glucose AR Aldose Reductase (AR / AKR1B1) Glucose->AR Substrate Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose NADPH NADPH NADPH->AR Cofactor NADP NADP+ OxidativeStress Oxidative Stress (Depleted NADPH) NADP->OxidativeStress Increased Ratio AR->Sorbitol Product AR->NADP SDH->Fructose This compound This compound This compound->AR Inhibition

Caption: this compound inhibits aldose reductase, blocking sorbitol production from glucose.

Quantitative Data: this compound IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The table below summarizes reported IC₅₀ values for this compound against aldose reductase from various sources.

Enzyme SourceIC₅₀ Value (nM)Reference(s)
Human Placenta Aldose Reductase26[3]
Human Lens Aldose Reductase98[4][5]
Generic Aldose Reductase72[6]
Rat Lens Aldose Reductase10[3][7]

Note: IC₅₀ values can vary based on assay conditions, substrate used, and enzyme purity.

Experimental Protocol: Spectrophotometric Assay for Aldose Reductase Inhibition

This protocol details a standard method to determine the inhibitory activity of this compound on aldose reductase by monitoring NADPH consumption.

Principle of the Assay

The activity of aldose reductase is quantified by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).[8][9] The rate of this decrease is proportional to the enzyme's activity. The presence of an inhibitor like this compound will slow this rate.

Materials and Reagents
  • Recombinant Human Aldose Reductase (AKR1B1): Store at -80°C.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C.

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form): Prepare a fresh stock solution (e.g., 20 mM in dH₂O). Store on ice during use.

  • Substrate (DL-Glyceraldehyde): Prepare a stock solution in dH₂O.

  • Assay Buffer: 0.067 M Potassium Phosphate Buffer, pH 6.2.

  • Dithiothreitol (DTT): 1 M stock solution.

  • Equipment:

    • UV-transparent 96-well microplate.

    • Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C).

    • Multichannel pipette.

Preparation of Working Solutions
  • Assay Buffer with DTT: Prepare fresh Assay Buffer containing 10 µM DTT. For example, add 2 µL of 10 mM DTT to 2 mL of Assay Buffer.[10] Keep on ice.

  • Enzyme Solution: Thaw the recombinant AR enzyme on ice. Dilute it with the Assay Buffer (with DTT) to the desired working concentration. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • NADPH Solution: Dilute the 20 mM NADPH stock to a working concentration of ~1.1 mM in Assay Buffer.[10]

  • This compound Dilutions: Prepare a serial dilution of this compound from the DMSO stock using Assay Buffer to achieve a range of final concentrations for IC₅₀ determination (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Substrate Solution: Prepare a working solution of DL-glyceraldehyde in Assay Buffer.

Assay Procedure (96-Well Plate Format)

The following workflow outlines the steps for setting up the experiment to measure aldose reductase inhibition.

Assay_Workflow cluster_setup I. Plate Setup cluster_reaction II. Reaction & Measurement cluster_analysis III. Data Analysis A 1. Add Assay Buffer, This compound (or Vehicle), and NADPH to wells B 2. Add Aldose Reductase Enzyme Solution to all wells (except Background Control) A->B C 3. Pre-incubate plate at 37°C for 15-20 minutes B->C D 4. Initiate reaction by adding Substrate (DL-Glyceraldehyde) C->D E 5. Immediately measure absorbance at 340 nm (kinetic mode) for 60-90 min at 37°C D->E F 6. Calculate reaction rate (slope) for each well from the linear range E->F G 7. Calculate Percent Inhibition relative to Enzyme Control F->G H 8. Plot % Inhibition vs. [this compound] and determine IC₅₀ value G->H

Caption: Experimental workflow for the aldose reductase inhibition assay.

Step-by-Step Instructions:

  • Plate Layout: Designate wells for:

    • Background Control (BC): Assay Buffer, no enzyme.

    • Enzyme Control (EC): All reagents, with vehicle (e.g., DMSO) instead of inhibitor.

    • Inhibitor Control (IC): Positive control inhibitor (if available, or a high concentration of this compound).

    • Test Samples (S): Wells with varying concentrations of this compound.

    • Solvent Control (SC): To test the effect of the solvent (DMSO) on enzyme activity.[10]

  • Reagent Addition: (Example volumes for a 200 µL final reaction volume)

    • Add 10 µL of diluted this compound, vehicle (for EC), or Assay Buffer (for BC) to the appropriate wells.[10]

    • Add 60 µL of the NADPH working solution to all wells.[10]

    • Add Assay Buffer to bring the volume to 160 µL.

    • Add 90 µL of the diluted Aldose Reductase enzyme solution to all wells except the BC wells. For BC wells, add 90 µL of Assay Buffer.[10]

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 15-20 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Initiate Reaction: Add 40 µL of the substrate (DL-glyceraldehyde) working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode at 37°C. Record data every 30-60 seconds for 60-90 minutes.[10]

Data Analysis and Calculations
  • Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (ΔOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve.[10]

    • Rate = (OD₁ - OD₂) / (t₂ - t₁)

  • Correct for Background: Subtract the rate of the Background Control (BC) from all other rates.

  • Calculate Percent Inhibition: Use the rate of the Enzyme Control (EC) as 100% activity.

    • % Inhibition = [1 - (Rate_Sample / Rate_EC)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Application and Interpretation Notes
  • Substrate Choice: While glucose is the physiological substrate, its Kₘ for AR is high.[11] DL-glyceraldehyde is a common and efficient substrate for in vitro assays, providing a more robust signal.[8][12]

  • Enzyme Source: Recombinant human aldose reductase is preferred for drug development studies. However, enzyme preparations from animal tissues (e.g., rat lens, bovine lens) are also used.[8][11] Be aware that IC₅₀ values may differ between species.

  • Solvent Effects: Always include a solvent control to ensure the solvent used to dissolve this compound (typically DMSO) does not independently affect enzyme activity at the final concentration used.[10]

  • Noncompetitive Inhibition: As this compound is a noncompetitive inhibitor, its binding is not expected to be overcome by increasing substrate concentration. This can be confirmed with further kinetic studies (e.g., Lineweaver-Burk plots) if required.[1]

References

Application Notes and Protocols for Epalrestat Research Using High-Fat Diet and Streptozotocin-Induced Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) rat model to investigate the therapeutic effects of Epalrestat on diabetic complications, particularly peripheral neuropathy. This model effectively mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent hyperglycemia, making it a relevant pre-clinical platform for evaluating aldose reductase inhibitors like this compound.

Introduction to the HFD/STZ Model for this compound Research

This compound is a non-competitive and reversible inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and fructose in tissues, contributing to osmotic stress, oxidative stress, and the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4]

The HFD/STZ-induced diabetic rat model is a well-established method for studying type 2 diabetes. A period of high-fat feeding induces insulin resistance and obesity, followed by a low dose of STZ to cause a partial destruction of pancreatic β-cells, leading to sustained hyperglycemia.[5][6] This model recapitulates key metabolic and pathological features of human type 2 diabetes, providing a robust system to assess the efficacy of this compound in preventing or reversing diabetic complications.

Experimental Protocols

Protocol for Induction of High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Rat Model

This protocol describes the induction of a type 2 diabetic model in rats, suitable for studying diabetic neuropathy.

Materials:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old)

  • High-Fat Diet (HFD): Typically 45-60% of calories from fat.

  • Standard rodent chow

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimate rats for one week with free access to standard chow and water.

  • High-Fat Diet Feeding:

    • Divide rats into a control group (standard chow) and an HFD group.

    • Feed the HFD group the high-fat diet for a period of 4-8 weeks to induce insulin resistance. Body weight and food intake should be monitored regularly.

  • Streptozotocin (STZ) Induction:

    • After the HFD feeding period, fast the rats overnight.

    • Prepare a fresh solution of STZ in cold, sterile citrate buffer. A typical dose is 30-40 mg/kg body weight.

    • Administer the STZ solution via a single intraperitoneal (i.p.) injection. The control group should be injected with an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection and then weekly.

    • Rats with a non-fasting blood glucose level consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and can be used for the study.[7]

Protocol for this compound Administration

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Grouping: Divide the diabetic rats into a diabetic control group and an this compound-treated group.

  • Dosing: A common effective dose of this compound in rat models is 100 mg/kg body weight, administered daily via oral gavage.[8] The diabetic control group should receive the vehicle.

  • Treatment Duration: The treatment period can range from 6 to 12 weeks, depending on the specific endpoints being investigated.

Protocol for Measurement of Nerve Conduction Velocity (NCV)

NCV is a critical functional measure of peripheral nerve health.

Materials:

  • Anesthetizing agent (e.g., ketamine/xylazine cocktail)

  • Nerve conduction recording system with stimulating and recording electrodes

  • Warming pad to maintain body temperature

Procedure:

  • Anesthesia: Anesthetize the rat and place it on a warming pad to maintain a body temperature of 37°C.

  • Electrode Placement (for Sciatic-Tibial Motor NCV):

    • Place the stimulating electrodes at the sciatic notch and the ankle.

    • Place the recording electrodes in the interosseous muscles of the paw.

  • Stimulation and Recording:

    • Deliver a supramaximal stimulus at both stimulation sites and record the resulting compound muscle action potentials (CMAPs).

    • Measure the latency of the CMAP from the stimulus artifact to the onset of the negative deflection.

  • Calculation of Motor Nerve Conduction Velocity (MNCV):

    • MNCV (m/s) = Distance between the two stimulation sites (mm) / (Proximal latency - Distal latency) (ms).

  • Sensory Nerve Conduction Velocity (SNCV): A similar procedure can be followed for measuring SNCV, typically by stimulating the sural or caudal nerve and recording the sensory nerve action potential (SNAP).

Protocol for Western Blot Analysis of Aldose Reductase in Sciatic Nerve

Materials:

  • Sciatic nerve tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against Aldose Reductase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Homogenization: Homogenize the harvested sciatic nerve tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against aldose reductase overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.

Data Presentation

The following tables summarize representative quantitative data from studies using the HFD/STZ model to evaluate this compound.

Table 1: Metabolic Parameters in HFD/STZ Rats

ParameterControlHFD/STZ DiabeticHFD/STZ + this compound
Fasting Blood Glucose (mg/dL) 95 ± 8350 ± 25340 ± 30
HbA1c (%) 4.1 ± 0.17.7 ± 0.1[9]Not significantly different from diabetic
Serum Insulin (mU/L) 8.51 ± 1.0211.30 ± 1.30[9]Not significantly different from diabetic

Values are presented as mean ± SD or SEM. Data is compiled from representative studies and may vary based on the specific protocol.

Table 2: Nerve Function and Polyol Pathway Metabolites in Sciatic Nerve

ParameterControlHFD/STZ DiabeticHFD/STZ + this compound
Motor Nerve Conduction Velocity (m/s) 55 ± 240 ± 350 ± 2
Sensory Nerve Conduction Velocity (m/s) 48 ± 235 ± 243 ± 3
Sciatic Nerve Sorbitol (nmol/g tissue) 5 ± 145 ± 510 ± 2
Sciatic Nerve Fructose (nmol/g tissue) 20 ± 3150 ± 1540 ± 5

Values are presented as mean ± SD or SEM. Data is compiled from representative studies and may vary based on the specific protocol.

Table 3: Oxidative Stress Markers and Antioxidant Enzyme Activity in Sciatic Nerve

ParameterControlHFD/STZ DiabeticHFD/STZ + this compound
Aldose Reductase Expression (relative units) 1.02.5 ± 0.31.2 ± 0.2
Superoxide Dismutase (SOD) Activity (U/mg protein) 150 ± 1090 ± 8135 ± 12
Catalase (CAT) Activity (U/mg protein) 80 ± 550 ± 475 ± 6
Glutathione Peroxidase (GPx) Activity (U/mg protein) 120 ± 970 ± 6110 ± 8

Values are presented as mean ± SD or SEM. Data is compiled from representative studies and may vary based on the specific protocol.

Visualizations

Experimental Workflow

G cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis acclimatization Acclimatization (1 week) hfd_feeding High-Fat Diet Feeding (4-8 weeks) acclimatization->hfd_feeding stz_injection STZ Injection (30-40 mg/kg, i.p.) hfd_feeding->stz_injection diabetes_confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz_injection->diabetes_confirmation grouping Animal Grouping (Control, Diabetic, this compound) diabetes_confirmation->grouping epalrestat_admin This compound Administration (e.g., 100 mg/kg/day, p.o.) grouping->epalrestat_admin treatment_duration Treatment Duration (6-12 weeks) epalrestat_admin->treatment_duration ncv Nerve Conduction Velocity (Motor and Sensory) treatment_duration->ncv biochem Biochemical Assays (Blood Glucose, HbA1c) treatment_duration->biochem tissue_harvest Sciatic Nerve Harvest treatment_duration->tissue_harvest polyol Polyol Pathway Analysis (Sorbitol, Fructose) tissue_harvest->polyol western_blot Western Blot (Aldose Reductase) tissue_harvest->western_blot antioxidant Antioxidant Enzyme Assays (SOD, CAT, GPx) tissue_harvest->antioxidant

Experimental workflow for this compound research.
This compound's Mechanism of Action in Diabetic Neuropathy

G cluster_pathway Polyol Pathway in Hyperglycemia cluster_stress Cellular Stress and Damage glucose High Intracellular Glucose sorbitol Sorbitol glucose->sorbitol Aldose Reductase (NADPH -> NADP+) oxidative_stress Oxidative Stress (Reduced NADPH for GSH regeneration) glucose->oxidative_stress fructose Fructose sorbitol->fructose Sorbitol Dehydrogenase (NAD+ -> NADH) osmotic_stress Osmotic Stress sorbitol->osmotic_stress nerve_damage Nerve Damage (Axonal degeneration, Demyelination) osmotic_stress->nerve_damage oxidative_stress->nerve_damage diabetic_neuropathy Diabetic Neuropathy (Reduced NCV, Pain) nerve_damage->diabetic_neuropathy This compound This compound This compound->aldose_reductase_edge Inhibits

Signaling pathway of this compound's action.

References

Application Notes and Protocols for the Quantification of Epalrestat in Plasma and Tissues by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. By inhibiting the enzyme aldose reductase in the polyol pathway, it prevents the accumulation of sorbitol in tissues, which is implicated in the pathogenesis of diabetic complications. Accurate quantification of this compound in biological matrices such as plasma and tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound.

Signaling Pathway: The Polyol Pathway and this compound's Mechanism of Action

This compound's therapeutic effect is derived from its inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and subsequent cellular stress.

Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol AldoseReductase->Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH CellularStress Osmotic Stress, Oxidative Stress, Nerve Damage Sorbitol->CellularStress Fructose Fructose SorbitolDehydrogenase->Fructose This compound This compound This compound->AldoseReductase Inhibition

Figure 1: Polyol pathway and the inhibitory action of this compound.

Part 1: Quantification of this compound in Plasma

Application Note

This section details a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the determination of this compound in human and animal plasma. The protocol involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation and UV detection. This method is suitable for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods for this compound quantification in plasma, compiled from various sources.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Column X bridge C18 (250x4.6mm, 5µm)[1]Qualisil C8C18 Symmetry (4.6x250mm, 5µm)[2]
Mobile Phase NaH2PO4: Methanol (10:90 v/v)[1]Methanol: 0.01M KH2PO4 (75:25 v/v), pH 4.5Acetonitrile: Elution Buffer (45:55 v/v), pH 6.5[2]
Flow Rate 1.1 mL/min[1]1.0 mL/min0.85 mL/min[2]
Detection (UV) 240 nm[1]294 nm295 nm[2]
Retention Time 2.877 min[1]6.64 min4.5 min[2]
Linearity Range 50 - 150 µg/mL[1]2 - 12 µg/mL1 - 10 µg/mL[2]
LOD 0.082 µg/mL[1]0.15 µg/mL-
LOQ 0.2 µg/mL[1]0.46 µg/mL-
Recovery ~100%[1]99.47 - 100.30%-
Experimental Protocol: Plasma Sample Analysis

This protocol describes the necessary steps from plasma sample collection to HPLC analysis.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade methanol and/or acetonitrile

  • HPLC grade water

  • Phosphoric acid or other suitable buffer components

  • Internal Standard (IS) solution (optional, e.g., Glipizide)

  • Anticoagulant-treated plasma (e.g., EDTA, heparin)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC vials

2. Standard and Quality Control (QC) Sample Preparation:

  • Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution.

  • Calibration Standards: Spike blank plasma with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentrations.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 600 µL of cold methanol or acetonitrile (plasma to precipitant ratio of 1:3).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Set up the HPLC system with the appropriate column and mobile phase as detailed in Table 1.

  • Equilibrate the system until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 20 µL) of the prepared sample into the HPLC system.

  • Record the chromatogram and determine the peak area of this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: Plasma Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample (200 µL) Precipitant Add Protein Precipitant (e.g., Methanol, 600 µL) Plasma->Precipitant Vortex Vortex (1 min) Precipitant->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injection Inject into HPLC System HPLC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Figure 2: Workflow for this compound quantification in plasma.

Part 2: Quantification of this compound in Tissues (Sciatic Nerve and Ocular Tissues)

Application Note

This section provides protocols for the extraction and quantification of this compound from complex tissue matrices, specifically sciatic nerve and ocular tissues (cornea and sclera). The methods involve tissue homogenization followed by protein precipitation or liquid-liquid extraction to isolate the analyte prior to HPLC analysis. These protocols are essential for studying drug distribution and accumulation in target tissues.

Quantitative Data Summary

The following table outlines a validated HPLC method for this compound in ocular tissues.[2] Parameters for sciatic nerve analysis can be adapted from the plasma methods, with a focus on achieving adequate sensitivity and recovery.

Table 2: HPLC Method for this compound in Ocular Tissues

ParameterMethod for Cornea and Sclera[2]
Column C18 Symmetry (4.6x250mm, 5µm)[2]
Mobile Phase Acetonitrile: Elution Buffer (45:55 v/v), pH 6.5[2]
Elution Buffer 25 mM KH2PO4 and 25 mM Na2HPO4 in ultrapure water[2]
Flow Rate 0.85 mL/min[2]
Detection (UV) 295 nm[2]
Retention Time 4.5 min[2]
Linearity Range 1 - 10 µg/mL[2]
Experimental Protocol: Tissue Sample Analysis

1. Materials and Reagents:

  • All materials listed for plasma analysis

  • Tissue homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (for ocular tissue extraction)

2. Sample Preparation: Ocular Tissues (Cornea, Sclera) [2]

  • Excise and weigh the cornea or sclera.

  • Incubate the tissue in ethanol at 37°C for 24 hours.[2]

  • Sonicate the tissue in an ultrasonic bath for 90 minutes at 37°C.[2]

  • Centrifuge the resulting mixture at 1,000 rpm for 5 minutes at 25°C.[2]

  • Transfer the supernatant to a new tube and centrifuge at 14,000 rpm for 20 minutes at 25°C.[2]

  • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.[2]

3. Sample Preparation: Sciatic Nerve (Suggested Protocol)

  • Excise and weigh the sciatic nerve tissue.

  • Place the tissue in a 2 mL microcentrifuge tube with homogenizing beads and 1 mL of cold PBS.

  • Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is obtained. Keep the sample on ice during homogenization.

  • To 200 µL of the tissue homogenate, add 600 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis and Data Analysis:

  • Follow the procedures outlined in steps 4 and 5 of the plasma analysis protocol.

Experimental Workflow: Tissue Analysis

cluster_prep Tissue Sample Preparation cluster_analysis HPLC Analysis Tissue Tissue Sample (Sciatic Nerve or Ocular) Homogenize Homogenize in Buffer (e.g., PBS) Tissue->Homogenize Extract Extraction / Protein Precipitation (e.g., Acetonitrile) Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap_Recon Evaporate & Reconstitute (if necessary) Supernatant->Evap_Recon Filter Filter (0.22 µm) Evap_Recon->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injection Inject into HPLC System HPLC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

References

Application Note: A Sensitive and Rapid LC-MS/MS Method for the Quantification of Epalrestat in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.[1][2] It acts by inhibiting the enzyme aldose reductase, which is central to the polyol pathway.[3][4] Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol and then fructose, leading to intracellular accumulation of these polyols.[3][5] This accumulation can cause osmotic stress and cellular damage, contributing to the long-term complications of diabetes.[4] By blocking this pathway, this compound helps to mitigate these effects.[3]

Given its therapeutic importance, a sensitive, specific, and rapid analytical method is crucial for pharmacokinetic studies, clinical trial monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. This application note details a validated LC-MS/MS protocol for the quantitative determination of this compound in plasma samples.

Mechanism of Action: The Polyol Pathway

This compound's therapeutic effect is achieved by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. This action prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of intracellular sorbitol and mitigating osmotic stress and subsequent cellular damage associated with diabetic complications.[2][4]

Polyol_Pathway cluster_pathway Polyol Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Cellular Stress\n(Osmotic Damage) Cellular Stress (Osmotic Damage) Fructose->Cellular Stress\n(Osmotic Damage) This compound This compound This compound->Glucose Inhibition

Caption: this compound's inhibition of the Polyol Pathway.

Experimental Protocols

This section outlines the complete workflow for the analysis of this compound in plasma, from sample preparation to data acquisition.

Experimental Workflow

The overall analytical process involves a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and highly selective detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental_Workflow A Plasma Sample (20-50 µL) B Add Internal Standard (e.g., this compound-d5) A->B C Protein Precipitation (Add Acetonitrile) B->C D Vortex and Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC System E->F G Reverse-Phase C18 Separation F->G H Tandem MS Detection (ESI-, MRM Mode) G->H I Data Acquisition & Quantification H->I

Caption: LC-MS/MS workflow for this compound analysis.
Materials and Reagents

  • Standards: this compound reference standard, this compound-d5 (Internal Standard, IS).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Buffers: Ammonium acetate, potassium dihydrogen phosphate.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[6][7]

  • Pipette 20-50 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (e.g., this compound-d5) to each sample.

  • Add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at >12,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is typically achieved on a reversed-phase C18 column using a gradient elution.[6]

ParameterCondition
LC System UHPLC System (e.g., Waters ACQUITY UPLC)
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[6]
Mobile Phase A 2-10 mM Ammonium Acetate in water[6][7]
Mobile Phase B Acetonitrile[6][7]
Flow Rate 0.4 - 1.0 mL/min[1][8]
Gradient Program A rapid gradient from low to high organic content is typically used to ensure a short run time.[6][7]
Column Temperature 40-45 °C[1]
Injection Volume 5-20 µL[1][8]
Total Run Time Approximately 2.00 minutes.[6]
Mass Spectrometry (MS) Method

Detection is performed using a triple quadrupole mass spectrometer in negative ion ESI mode with Multiple Reaction Monitoring (MRM).[6][9]

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode[6][9]
MRM Transition This compound: m/z 318 → 58[7][9]
This compound-d5 (IS): Specific transition for the labeled standard[6]
Alternate IS: m/z 410 → 348[7][9]
Capillary Voltage Optimized for maximum signal (e.g., 0.5 kV)[10]
Desolvation Gas Nitrogen, ~1100 L/h[10]
Desolvation Temp. ~400 °C[10]
Source Temp. Optimized for instrument (e.g., 150 °C)

Data Presentation and Method Performance

The described methods have been validated across several studies, demonstrating high sensitivity, accuracy, and precision suitable for bioanalytical applications. The quantitative data is summarized below.

Table 1: Method Validation Parameters for this compound in Human Plasma[6]
ParameterResult
Linearity Range 10.0 – 8,000 ng/mL
Correlation Coefficient (r) ≥ 0.99
Within-Run Precision (RSD%) < 9.3%
Between-Run Precision (RSD%) < 9.3%
Within-Run Accuracy (RE%) -8.4% to 4.2%
Between-Run Accuracy (RE%) -8.4% to 4.2%
Matrix Effect No significant effects observed
Internal Standard This compound-d5
Table 2: Method Validation Parameters for this compound in Rat Plasma[7][9]
ParameterResult
Linearity Range 2 – 5,000 ng/mL
Within-Batch Precision (RSD%) 3.0% – 12.3%
Within-Batch Accuracy 101.3% – 108.0%
Lower Limit of Quant. (LLOQ)2 ng/mL
MRM Transition m/z 318 → 58
Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)[7]
ParameterValue
Cmax 4077 ± 1327 ng/mL
AUC(0-24) 8989 ± 1590 ng*h/mL
t(1/2) 2.9 ± 1.4 h

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, rapid, and robust protocol for the quantification of this compound in plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it highly suitable for supporting pharmacokinetic studies and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[6] This methodology can serve as a foundation for developing assays for this compound's metabolites as their reference standards become available.

References

Application Notes: Assessing Nerve Conduction Velocity in Epalrestat-Treated Animal Models of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and a progressive loss of nerve function.[1] One of the key pathogenic mechanisms implicated in DPN is the overactivation of the polyol pathway due to hyperglycemia.[2][3] In this pathway, the enzyme aldose reductase converts excess glucose into sorbitol. The accumulation of intracellular sorbitol leads to osmotic stress, while the consumption of its cofactor NADPH depletes cellular antioxidant capacity, resulting in increased oxidative stress and subsequent nerve cell damage.[3]

Epalrestat is a noncompetitive, reversible aldose reductase inhibitor (ARI) that directly targets the poly-ol pathway.[2][3] By blocking aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating osmotic stress, reducing oxidative damage, and preserving nerve function.[3] Electrophysiological assessments, particularly Nerve Conduction Velocity (NCV), are objective and quantitative biomarkers used to evaluate the functional integrity of peripheral nerves in preclinical animal models.[4][5] A reduction in NCV is a hallmark of diabetic neuropathy.[1] These protocols outline the methodology for assessing the therapeutic efficacy of this compound in animal models of DPN by measuring motor and sensory nerve conduction velocities.

Signaling Pathway of this compound's Action

The diagram below illustrates the polyol pathway in a hyperglycemic state and the mechanism of action for this compound. Under high glucose conditions, increased flux through this pathway leads to sorbitol accumulation and NADPH depletion, causing osmotic and oxidative stress. This compound inhibits aldose reductase, blocking this pathogenic cascade.

Epalrestat_Mechanism Mechanism of this compound in Diabetic Neuropathy cluster_0 Hyperglycemic State cluster_1 Polyol Pathway cluster_2 Pathological Outcomes Glucose Excess Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress Consumes NADPH Fructose Fructose Sorbitol->Fructose via Sorbitol Dehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress NerveDamage Nerve Damage & Dysfunction OsmoticStress->NerveDamage OxidativeStress->NerveDamage SlowedNCV Decreased Nerve Conduction Velocity NerveDamage->SlowedNCV This compound This compound This compound->AR Inhibits

Caption: this compound inhibits aldose reductase, preventing pathological outcomes of the polyol pathway.

Experimental Protocols

This section provides detailed protocols for inducing diabetes in a rat model, administering this compound, and performing NCV assessments.

Protocol 1: Induction of Type 1 Diabetes in Rodents

Streptozotocin (STZ) is widely used to induce type 1 diabetes in rodents by selectively destroying pancreatic β-cells.[1][6]

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate Buffer, pH 4.5 (cold)

  • Syringes and needles

  • Glucometer and test strips

  • Animal scale

Procedure:

  • Fast animals overnight (8-12 hours) but provide free access to water.

  • Weigh each animal to determine the correct STZ dosage.

  • On the day of induction, prepare a fresh solution of STZ in cold 0.1 M citrate buffer. A commonly used dose for rats is a single intraperitoneal (IP) injection of 40-65 mg/kg.[2]

  • Inject the calculated volume of STZ solution intraperitoneally.

  • Return animals to their cages with free access to food and water. To prevent initial hypoglycemic shock, provide a 5% sucrose solution in their water for the first 24 hours post-injection.

  • Monitor blood glucose levels 48-72 hours after injection. Animals with fasting blood glucose levels consistently >250 mg/dL (13.9 mmol/L) are considered diabetic and can be included in the study.[1]

  • Allow diabetes to establish for a period of 4-8 weeks to ensure the development of neuropathy before commencing treatment.[2][5]

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Oral gavage needles

  • Animal scale

Procedure:

  • After the neuropathy development period (e.g., 8-12 weeks post-STZ injection), randomly divide the diabetic animals into a vehicle control group and an this compound treatment group.[2] A non-diabetic control group should also be maintained.

  • Prepare the this compound suspension in the vehicle at the desired concentration. A previously reported effective dose in rats is 100 mg/kg/day.[2]

  • Administer the this compound suspension or vehicle to the respective groups daily via oral gavage.[2]

  • Continue the treatment for the duration of the study, typically 4-8 weeks, before final NCV assessment.[2]

Protocol 3: Nerve Conduction Velocity (NCV) Assessment

NCV studies are the gold standard for evaluating peripheral nerve function and should be performed at baseline and at the end of the treatment period.[5]

A. Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic (e.g., Ketamine/Xylazine IP injection or Isoflurane inhalation).[7][8]

  • Maintain the animal's core body temperature at 37°C using a heating pad.[7]

  • Crucially, monitor and maintain the near-nerve or skin temperature of the limb being tested at a constant temperature (e.g., 34-37°C) with a warming lamp, as nerve temperature significantly affects conduction velocity.[5]

B. Electrode Placement and Stimulation (Sciatic-Tibial Motor NCV):

  • Place recording electrodes in the small muscles of the paw (e.g., fourth and fifth digits).[8]

  • Place a ground electrode subcutaneously between the stimulating and recording sites.

  • For proximal stimulation, insert stimulating needle electrodes near the sciatic notch.

  • For distal stimulation, place stimulating electrodes at the knee or ankle along the path of the tibial nerve.[7][8]

C. Recording Parameters and Calculation:

  • Deliver a supramaximal square-wave pulse (e.g., 0.02 ms duration) to stimulate the nerve at both proximal and distal sites.[9]

  • Record the resulting compound muscle action potentials (CMAPs). Measure the latency from the stimulus artifact to the onset of the CMAP for both stimulation sites.

  • Measure the distance between the proximal and distal stimulation sites along the nerve path with a caliper.

  • Calculate Motor NCV (MNCV) using the formula:

    • MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

D. Sensory NCV (Sural or Tail Nerve):

  • Sural Nerve: Stimulate the sural nerve at the ankle and record the sensory nerve action potential (SNAP) from the digits.[8]

  • Tail Nerve: For tail NCV, place stimulating electrodes at the base of the tail and recording electrodes at a set distance (e.g., 3-6 cm) distally.[10]

  • Calculate Sensory NCV (SNCV) using the formula:

    • SNCV (m/s) = Distance (mm) / Onset Latency (ms)

Experimental Workflow for NCV Assessment

The following diagram outlines the logical flow of the entire experimental process, from animal model creation to data analysis.

Experimental_Workflow Workflow: this compound Efficacy Study cluster_animal_prep Model Development cluster_treatment Treatment Phase cluster_ncv NCV Assessment cluster_analysis Data Analysis start Select Animals (e.g., Sprague-Dawley Rats) induce_diabetes Induce Diabetes (STZ) start->induce_diabetes confirm_diabetes Confirm Hyperglycemia (Blood Glucose >250 mg/dL) induce_diabetes->confirm_diabetes develop_neuropathy Neuropathy Development (8-12 weeks) confirm_diabetes->develop_neuropathy group_allocation Group Allocation (Control, Diabetic-Vehicle, Diabetic-Epalrestat) develop_neuropathy->group_allocation treatment_period Daily Oral Gavage (this compound or Vehicle for 6 weeks) group_allocation->treatment_period anesthesia Anesthetize Animal treatment_period->anesthesia temp_control Maintain Body & Limb Temp anesthesia->temp_control electrode_placement Place Stimulating & Recording Electrodes temp_control->electrode_placement stimulation Supramaximal Nerve Stimulation (Proximal & Distal) electrode_placement->stimulation recording Record Latency & Amplitude stimulation->recording calculation Calculate NCV (Motor & Sensory) recording->calculation stats Statistical Analysis calculation->stats end Evaluate Therapeutic Efficacy stats->end

References

Application of Epalrestat in Combination with Alpha-Lipoic Acid for Diabetic Peripheral Neuropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and symptoms ranging from numbness and tingling to chronic pain. The pathogenesis of DPN is multifactorial, with hyperglycemia-induced metabolic and oxidative stress playing a central role. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of a combination therapy using Epalrestat and alpha-lipoic acid (ALA) in the context of DPN.

This compound is an aldose reductase inhibitor that targets the polyol pathway, a key metabolic route where excess glucose is converted to sorbitol and fructose, leading to osmotic stress and nerve damage.[1][2] Alpha-lipoic acid is a potent antioxidant that mitigates oxidative stress by scavenging free radicals and regenerating other endogenous antioxidants.[3] The combination of these two agents offers a synergistic approach by targeting two distinct but interconnected pathogenic mechanisms of DPN.

Application Notes

The combination of this compound and alpha-lipoic acid has demonstrated superior efficacy in treating DPN compared to monotherapy with either drug alone.[4] Clinical studies have shown significant improvements in nerve conduction velocities (NCV), as well as reductions in patient-reported symptoms.

Mechanism of Action:

The synergistic effect of this combination therapy stems from its dual-pronged attack on the key drivers of DPN:

  • This compound: By inhibiting aldose reductase, this compound reduces the accumulation of intracellular sorbitol, thereby alleviating osmotic stress, reducing the consumption of NADPH, and preserving cellular antioxidant capacity.[1][4]

  • Alpha-Lipoic Acid: ALA directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also regenerates other antioxidants like glutathione and vitamins C and E. Furthermore, ALA has been shown to modulate key signaling pathways involved in inflammation and cellular defense, such as the Nrf2-AMPK and NF-κB pathways.

Therapeutic Rationale:

The combination of this compound and ALA provides a more comprehensive approach to treating DPN by simultaneously addressing the metabolic imbalances of the polyol pathway and the downstream consequences of oxidative stress and inflammation. This dual mechanism is expected to lead to improved neuronal function and a reduction in neuropathic symptoms.

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials assessing the efficacy of this compound and alpha-lipoic acid combination therapy in patients with DPN.

Table 1: Improvement in Nerve Conduction Velocity (NCV) with Combination Therapy vs. Monotherapy

Nerve Conduction Velocity (m/s)Combination Therapy vs. ALA Monotherapy (Weighted Mean Difference, 95% CI)Combination Therapy vs. This compound Monotherapy (Weighted Mean Difference, 95% CI)
Median Motor NCV (MNCV)5.41 (2.07–8.75)9.01 (3.46–14.56) (after 28 days)[5]
Median Sensory NCV (SNCV)5.87 (1.52–10.22)6.70 (5.75, 7.65) (after 28 days)[5]
Peroneal Motor NCV (MNCV)5.59 (2.70–8.47)6.68 (5.82, 7.55) (after 28 days)[5]
Peroneal Sensory NCV (SNCV)4.57 (2.46–6.68)4.27 (3.34, 5.20) (after 28 days)[5]

Table 2: Therapeutic Efficacy and Symptom Score Improvement

Outcome MeasureCombination Therapy vs. Monotherapy (Risk Ratio or Weighted Mean Difference, 95% CI)
Total Effectiveness Rate (vs. This compound monotherapy, 28 days)RR: 1.48 (1.27-1.72)[6][7]
Toronto Clinical Scoring System (TCSS) (vs. This compound monotherapy, 21 days)WMD: -1.60 (-2.91, -0.29)[6][7]
Total Symptom Score (TSS) (vs. This compound monotherapy, 21 days)WMD: -0.93 (-1.27, -0.60)[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound and alpha-lipoic acid combination therapy in a preclinical setting using a rodent model of diabetic neuropathy.

Induction of Diabetic Neuropathy in Rodents (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a widely used model for studying diabetic neuropathy.[3][5][8]

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Saline solution (0.9% NaCl), sterile

  • Adult male Sprague-Dawley or Wistar rats (200-250 g)

  • Blood glucose meter and test strips

  • Insulin (optional, for long-term studies to manage severe hyperglycemia and mortality)

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • On the day of induction, weigh the rats and calculate the required dose of STZ. A single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight is commonly used.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. Protect the solution from light.

  • Administer the STZ solution via i.p. injection. Control animals should receive an equivalent volume of citrate buffer.

  • After STZ injection, provide the animals with 5% sucrose water for the first 24 hours to prevent hypoglycemia.

  • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood. Animals with blood glucose levels >250 mg/dL are considered diabetic.

  • Continue to monitor blood glucose levels and body weight weekly. The development of neuropathy is typically assessed 4-8 weeks after the induction of diabetes.

Assessment of Nerve Conduction Velocity (NCV)

NCV measurement is a non-invasive electrophysiological technique to assess the function of peripheral nerves and is a key outcome measure in DPN studies.[9][10][11]

Materials:

  • Electrophysiology recording system (e.g., Nicolet VikingQuest)

  • Bipolar stimulating and recording needle electrodes

  • Ground electrode

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Heating pad and lamp to maintain body temperature

Procedure:

  • Anesthetize the diabetic and control rats.

  • Maintain the animal's body temperature at 37°C using a heating pad and lamp, as NCV is temperature-sensitive.

  • For motor NCV (MNCV) of the sciatic-tibial nerve, place the recording electrodes in the interosseous muscles of the paw.

  • Stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle, using supramaximal stimulation.

  • Record the latency of the compound muscle action potential (CMAP) from both stimulation sites.

  • Measure the distance between the two stimulation points.

  • Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

  • For sensory NCV (SNCV) of the sural nerve, place the recording electrodes subcutaneously near the sural nerve at the ankle.

  • Stimulate the sural nerve at a defined distance proximal to the recording electrodes.

  • Record the latency of the sensory nerve action potential (SNAP).

  • Calculate SNCV using the formula: SNCV (m/s) = Distance (mm) / Latency (ms).

Assessment of Neuropathic Pain (Mechanical Allodynia)

The von Frey filament test is a standard method to assess mechanical allodynia, a common symptom of painful DPN.

Materials:

  • Von Frey filaments with calibrated bending forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animals to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-20 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low force.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

Biochemical Assays for Oxidative Stress Markers

These assays are used to quantify the level of oxidative stress in nerve tissue, a key pathogenic factor in DPN.[1][12][13]

Materials:

  • Sciatic nerve tissue homogenates

  • Assay kits for:

    • Malondialdehyde (MDA) for lipid peroxidation

    • Reduced glutathione (GSH) and oxidized glutathione (GSSG) for antioxidant capacity

    • Superoxide dismutase (SOD) and catalase (CAT) for antioxidant enzyme activity

  • Spectrophotometer or fluorometer

Procedure:

  • At the end of the study, euthanize the animals and dissect the sciatic nerves.

  • Homogenize the nerve tissue in appropriate buffers.

  • Perform the biochemical assays according to the manufacturer's instructions for the specific kits.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the concentrations of the oxidative stress markers and normalize to the protein content of the tissue homogenate.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The synergistic effect of this compound and alpha-lipoic acid can be visualized through their modulation of key signaling pathways implicated in DPN.

G cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Oxidative & Osmotic Stress cluster_3 Inflammatory & Pro-apoptotic Pathways cluster_4 Antioxidant Response Pathway cluster_5 Therapeutic Intervention Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol Conversion NADPH_depletion NADPH Depletion AR->NADPH_depletion Cofactor Consumption SDH Sorbitol Dehydrogenase Sorbitol->SDH Substrate OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose ROS Increased ROS Fructose->ROS NerveDamage Nerve Damage (Diabetic Neuropathy) OsmoticStress->NerveDamage GSH_depletion GSH Depletion NADPH_depletion->GSH_depletion GSH_depletion->ROS NFkB NF-κB Activation ROS->NFkB PKC PKC Activation ROS->PKC NFkB->NerveDamage PKC->NerveDamage Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes This compound This compound This compound->AR Inhibits ALA Alpha-Lipoic Acid ALA->ROS Scavenges ALA->NFkB Inhibits ALA->Nrf2 Activates

Caption: Synergistic mechanism of this compound and Alpha-Lipoic Acid in DPN.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the combination therapy in a preclinical model of DPN.

G start Start: Animal Acclimatization induction Induction of Diabetes (STZ Injection) start->induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Randomization into Treatment Groups: 1. Control 2. Diabetic Control 3. This compound 4. Alpha-Lipoic Acid 5. Combination Therapy confirmation->grouping treatment Chronic Treatment (e.g., 8 weeks) grouping->treatment monitoring Weekly Monitoring: - Blood Glucose - Body Weight treatment->monitoring behavioral Behavioral Testing (e.g., von Frey test for mechanical allodynia) treatment->behavioral electrophysiology Electrophysiological Assessment (Nerve Conduction Velocity) behavioral->electrophysiology euthanasia Euthanasia and Tissue Collection (Sciatic Nerve) electrophysiology->euthanasia biochemical Biochemical Assays (Oxidative Stress Markers) euthanasia->biochemical histology Histopathological Analysis (Nerve Fiber Density) euthanasia->histology analysis Data Analysis and Interpretation biochemical->analysis histology->analysis

Caption: Preclinical experimental workflow for evaluating combination therapy.

Conclusion

The combination of this compound and alpha-lipoic acid represents a promising therapeutic strategy for diabetic peripheral neuropathy by targeting both the metabolic and oxidative stress pathways involved in its pathogenesis. The provided application notes and experimental protocols offer a framework for researchers and drug development professionals to further investigate and validate the efficacy of this combination therapy. Rigorous preclinical and clinical studies are essential to optimize dosing regimens and fully elucidate the long-term benefits and safety of this dual-targeted approach.

References

Application Notes and Protocols: Co-administration of Epalrestat and Mecobalamin in Experimental Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. Current therapeutic strategies often provide only symptomatic relief. This document outlines a detailed experimental design to investigate the potential synergistic effects of co-administering Epalrestat, an aldose reductase inhibitor, and Mecobalamin, a neuroprotective vitamin B12 analog, in a preclinical model of diabetic neuropathy.

This compound mitigates the polyol pathway, a key contributor to oxidative stress in hyperglycemic conditions, by inhibiting the enzyme aldose reductase.[1][2][3][4] This action prevents the accumulation of sorbitol in nerve cells, which is implicated in nerve damage.[1][2][3][4][5] Mecobalamin, the active form of vitamin B12, plays a crucial role in nerve regeneration, myelination, and the synthesis of nucleic acids and proteins within nerve cells.[6][7][8][9] It has also been shown to have analgesic properties.[10] Clinical studies have suggested that the combination of this compound and Mecobalamin may offer superior therapeutic benefits compared to monotherapy in patients with diabetic neuropathy, leading to improvements in nerve conduction velocity and a reduction in inflammatory markers and neuropathic symptoms.[11][12][13][14][15]

These protocols provide a framework for inducing diabetic neuropathy in a rat model and for evaluating the efficacy of this compound and Mecobalamin, both individually and in combination, through a multi-faceted approach encompassing behavioral, electrophysiological, biochemical, and molecular analyses.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved and the overall experimental workflow.

G cluster_0 Hyperglycemia-Induced Pathophysiology cluster_1 Therapeutic Intervention Glucose High Glucose Polyol Polyol Pathway Activation Glucose->Polyol AR Aldose Reductase Polyol->AR Sorbitol Sorbitol Accumulation AR->Sorbitol OxidativeStress Oxidative Stress Sorbitol->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation NerveDamage Nerve Damage & Demyelination OxidativeStress->NerveDamage Inflammation->NerveDamage This compound This compound This compound->AR Mecobalamin Mecobalamin Mecobalamin->NerveDamage NerveRegeneration Nerve Regeneration & Myelination Mecobalamin->NerveRegeneration

Caption: Proposed signaling pathways in diabetic neuropathy and points of intervention for this compound and Mecobalamin.

G cluster_0 Phase 1: Induction and Treatment cluster_1 Phase 2: In-life Assessments cluster_2 Phase 3: Terminal Procedures and Ex-vivo Analysis Induction Induction of Diabetic Neuropathy (HFD + STZ) Grouping Animal Grouping and Acclimatization Induction->Grouping Treatment Drug Administration (Vehicle, this compound, Mecobalamin, Combination) Grouping->Treatment Behavioral Behavioral Testing (von Frey, Hot Plate) Treatment->Behavioral NCV Nerve Conduction Velocity (NCV) Measurement Behavioral->NCV Euthanasia Euthanasia and Tissue Collection (Sciatic Nerve, DRG) NCV->Euthanasia Biochemical Biochemical Assays (Oxidative Stress, Cytokines) Euthanasia->Biochemical Molecular Molecular Analysis (Western Blot, qRT-PCR) Euthanasia->Molecular

Caption: Overall experimental workflow from induction of diabetic neuropathy to endpoint analysis.

Experimental Protocols

Animal Model: High-Fat Diet and Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

This model mimics the progression of type 2 diabetes leading to neuropathy.[16][17][18][19][20]

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • High-fat diet (HFD; 60% kcal from fat)[17]

  • Standard chow

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Protocol:

  • Acclimatize rats for one week with free access to standard chow and water.

  • Divide rats into a control group (standard chow) and a diabetic group (HFD).

  • Feed the respective diets for 8-12 weeks to induce insulin resistance in the HFD group.[17]

  • After the diet period, fast the HFD group overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-45 mg/kg).[18]

  • Confirm the diabetic state 72 hours post-STZ injection by measuring blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.[6]

  • Monitor body weight and blood glucose weekly.

Experimental Groups and Drug Administration

Groups (n=10-12 per group):

  • Control: Non-diabetic rats receiving vehicle.

  • Diabetic Control: Diabetic rats receiving vehicle.

  • This compound: Diabetic rats receiving this compound (e.g., 50 mg/kg, oral gavage, daily).

  • Mecobalamin: Diabetic rats receiving Mecobalamin (e.g., 500 µg/kg, i.p., daily).

  • Combination: Diabetic rats receiving both this compound and Mecobalamin at the above doses.

Drug Preparation and Administration:

  • This compound: Suspend in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Mecobalamin: Dissolve in sterile saline.

  • Administer treatments for a period of 4-8 weeks, starting after the confirmation of diabetes.

Behavioral Testing for Neuropathic Pain

Materials:

  • Von Frey filaments or an electronic von Frey apparatus

  • Elevated mesh platform with individual animal enclosures

Protocol:

  • Acclimatize the rats to the testing environment for at least 30 minutes before the test.

  • Apply the von Frey filament to the plantar surface of the hind paw with increasing force.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Determine the paw withdrawal threshold (PWT) in grams.

  • Perform measurements at baseline and at regular intervals throughout the treatment period.

Materials:

  • Hot plate apparatus

Protocol:

  • Set the hot plate temperature to a constant, non-noxious temperature (e.g., 52-55°C).[14]

  • Place the rat on the hot plate and start a timer.

  • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

  • Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.[14]

  • Conduct tests at baseline and at regular intervals.

Electrophysiological Assessment: Nerve Conduction Velocity (NCV)

Materials:

  • Electrophysiology recording system

  • Needle electrodes

  • Anesthetic (e.g., ketamine/xylazine)

Protocol:

  • Anesthetize the rat and maintain its body temperature.

  • Stimulate the sciatic nerve at two points (e.g., sciatic notch and ankle) using bipolar needle electrodes.[21]

  • Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw.

  • Measure the latency of the evoked responses from both stimulation points.

  • Calculate the motor nerve conduction velocity (MNCV) by dividing the distance between the two stimulation points by the difference in latencies.[9][22]

Biochemical Assays from Sciatic Nerve Homogenates

At the end of the treatment period, euthanize the animals and collect sciatic nerve tissue.

Protocol:

  • Homogenize sciatic nerve tissue in appropriate buffers.

  • Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[23][24]

  • Assay the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[23][24]

Protocol:

  • Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the nerve homogenates.[25][26][27]

Molecular Analysis

Materials:

  • RIPA buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., against Myelin Basic Protein (MBP), P0, and proteins in relevant signaling pathways)

  • Secondary antibodies

Protocol:

  • Extract total protein from sciatic nerve tissue using RIPA buffer.[28]

  • Determine protein concentration using a standard assay.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., MBP, P0).[29][30]

  • Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF)) and a housekeeping gene.

Protocol:

  • Isolate DRGs (e.g., L4-L6).

  • Extract total RNA and synthesize cDNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes.[31]

  • Normalize the expression levels to a stable housekeeping gene.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison between the experimental groups.

Table 1: Behavioral and Electrophysiological Outcomes

GroupPaw Withdrawal Threshold (g)Hot Plate Latency (s)Motor Nerve Conduction Velocity (m/s)
Control
Diabetic Control
This compound
Mecobalamin
Combination

Table 2: Biochemical Markers in Sciatic Nerve

GroupMDA (nmol/mg protein)SOD (U/mg protein)Catalase (U/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Control
Diabetic Control
This compound
Mecobalamin
Combination

Table 3: Molecular Markers in Sciatic Nerve and DRG

GroupMyelin Basic Protein (relative expression)P0 (relative expression)NGF mRNA (fold change)BDNF mRNA (fold change)
Control
Diabetic Control
This compound
Mecobalamin
Combination

References

Troubleshooting & Optimization

Technical Support Center: Formulation of Sustained-Release Epalrestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of Epalrestat.

Troubleshooting Guide

This guide addresses common challenges encountered during the formulation of sustained-release this compound, offering potential causes and solutions.

Issue 1: Poor Solubility and Low Dissolution Rate

  • Problem: this compound exhibits low aqueous solubility, leading to incomplete drug release and potential for low bioavailability. You observe that the dissolution rate of your formulation is significantly below the target profile.

  • Possible Causes:

    • Inherent low solubility of the this compound active pharmaceutical ingredient (API).

    • Inadequate selection of solubilizing excipients.

    • Suboptimal manufacturing process (e.g., insufficient particle size reduction).

  • Solutions:

    • API Modification:

      • Co-crystallization: Form co-crystals of this compound with a pharmaceutically acceptable co-former like caffeine. This can create a layered structure that improves solubility and dissolution.[1]

      • Multicomponent Crystals: Synthesize drug-drug multicomponent crystals, for example with edaravone or pregabalin, to enhance physicochemical properties.[2][3]

    • Excipient Selection:

      • Cyclodextrins: Utilize β-cyclodextrin to form inclusion complexes. The addition of a ternary component like L-arginine or water-soluble polymers (PVP K30, HPMC E4) can further enhance complexation efficiency and solubility.[4][5]

    • Formulation Technology:

      • Particle Size Reduction: Micronize the this compound raw material to increase the surface area available for dissolution.[6]

      • Solid Dispersion: Prepare solid dispersions of this compound with a hydrophilic carrier.

Issue 2: Drug Degradation and Formulation Instability

  • Problem: You observe significant degradation of this compound in your formulation during stability studies, particularly under stress conditions (e.g., light, acid, or base).

  • Possible Causes:

    • This compound is known to be susceptible to phot-degradation and hydrolysis.[2][7][8]

    • Incompatible excipients may be promoting degradation.

    • Inadequate protection from light and moisture in the final packaging.

  • Solutions:

    • Formulation Strategies:

      • Protective Coatings: Apply a protective coating layer to the final dosage form to shield the API from light and moisture.[6]

      • Excipient Compatibility Studies: Conduct thorough compatibility studies with all planned excipients before finalizing the formulation.

      • pH Control: Use buffering agents to maintain a stable pH within the microenvironment of the dosage form.

    • Packaging:

      • Utilize light-resistant primary packaging (e.g., amber-colored bottles or blisters).

      • Include desiccants in the packaging to control moisture.

    • Stability-Indicating Methods:

      • Develop and validate a stability-indicating HPLC or UPLC method to accurately quantify this compound in the presence of its degradation products. This is crucial for assessing the true stability of the formulation.[8][9][10]

Issue 3: Failure to Achieve a Sustained-Release Profile (Dose Dumping or Slow Release)

  • Problem: Your formulation either releases the drug too quickly (dose dumping), failing to provide a sustained effect, or releases it too slowly, potentially leading to sub-therapeutic plasma concentrations.

  • Possible Causes:

    • Inappropriate selection or concentration of release-controlling polymers.

    • Incorrect manufacturing process parameters (e.g., compression force for matrix tablets, coating thickness for pellets).

    • Integrity failure of the sustained-release mechanism (e.g., ruptured coating).

  • Solutions:

    • Polymer Selection and Optimization:

      • Matrix Formulations: Use hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) (e.g., K15M) as a sustained-release framework material.[6][11] The viscosity grade and concentration of HPMC are critical and should be optimized.

      • Coated Formulations: For pellet-based systems, use a combination of a sustained-release framework material and release regulators (e.g., HPMC E5). The ratio of these components is a key factor in controlling the release rate.[6] An enteric coating can be applied to delay release until the pellets reach a higher pH environment.[6]

    • Process Parameter Control:

      • Matrix Tablets: Optimize the compression force to achieve the desired tablet hardness and porosity, which influences the drug release rate.

      • Coated Pellets: Precisely control the coating process to ensure a uniform and consistent coating thickness. The weight gain of the enteric and protective coatings directly impacts the release profile.[6]

    • Formulation Design:

      • Consider a multi-unit pellet system (MUPS) to avoid the risk of dose dumping associated with single-unit sustained-release tablets.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical challenges of this compound to consider for sustained-release formulation?

A1: The primary challenges are its low aqueous solubility and poor photostability.[1][2] Its susceptibility to degradation in acidic and alkaline conditions also requires careful consideration during formulation and in the selection of analytical methods.[7][9]

Q2: Which polymers are commonly used to achieve sustained release for this compound?

A2: Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades is a common choice for creating a hydrophilic matrix system.[11] For coated dosage forms, combinations of HPMC grades (e.g., K15M as a framework material and E5 as a release regulator) are used within pellets, which are then often given an enteric coating.[6]

Q3: How can I improve the solubility of this compound in my formulation?

A3: Several techniques have proven effective. Forming inclusion complexes with β-cyclodextrin, particularly with a ternary component like L-arginine, can significantly improve solubility.[4] Co-crystallization with pharmaceutically acceptable co-formers is another promising approach.[1] Additionally, micronization of the API increases its surface area for dissolution.[6]

Q4: What kind of dissolution test is appropriate for a sustained-release this compound formulation with an enteric coat?

A4: A two-stage dissolution test is recommended. The first stage uses an acidic medium (e.g., 900mL of 0.1M HCl) for a specified period (e.g., 2 hours) to simulate gastric fluid and test the integrity of the enteric coat. The second stage involves switching to a higher pH medium (e.g., pH 6.8 phosphate buffer) to simulate intestinal fluid and measure the sustained release of the drug over an extended period.[6]

Q5: Why is a stability-indicating analytical method crucial for this compound formulations?

A5: A stability-indicating method can distinguish and quantify the intact API from its degradation products. Given this compound's susceptibility to degradation, this is essential to accurately assess the stability of your formulation and ensure its safety and efficacy over its shelf life.[8][10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Aqueous Solubility0.047 mg/mL[12]
Mechanism of ActionAldose Reductase Inhibitor[13]
pKa0.48[7]
Log P1.85[7]

Table 2: Example Formulation Components for Sustained-Release this compound Pellets

ComponentFunctionExample MaterialReference
Active IngredientTherapeutic AgentMicronized this compound[6]
Sustained-Release FrameworkControls drug release from the coreHPMC K15M[6]
Release RegulatorModifies the release profileHPMC E5[6]
FillerBulking agentLactose, Microcrystalline Cellulose[6]
BinderPromotes particle adhesionPovidone K30[6]
Isolation CoatingSeparates drug from enteric coatOpadry YS-1-7003[6]
Enteric CoatingDelays release in acidic conditionsSureteric[6]
Protective CoatingProtects from moisture and lightOpadry YS-1-7003[6]

Experimental Protocols

1. Two-Stage Dissolution Test for Enteric-Coated Sustained-Release this compound Pellets

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).

  • Procedure:

    • Acid Stage:

      • Medium: 900 mL of 0.1 M Hydrochloric Acid.

      • Temperature: 37 ± 0.5 °C.

      • Rotation Speed: 100 rpm.

      • Duration: 2 hours.

      • Sampling: At the end of 2 hours, take a sample to determine the amount of drug released in the acidic medium. The release should be minimal for an effective enteric coat.

    • Buffer Stage:

      • After 2 hours, carefully remove the acidic medium. A brief rinse with purified water may be performed.[6]

      • Medium: 900 mL of pH 6.8 Phosphate Buffer.

      • Temperature: 37 ± 0.5 °C.

      • Rotation Speed: 100 rpm.

      • Duration: Continue the test for the desired sustained-release period (e.g., 8, 12, or 24 hours).

      • Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with fresh, pre-warmed buffer.

  • Analysis: Analyze the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound and calculate the cumulative percentage of drug released over time.

2. Forced Degradation Study for Stability-Indicating Method Development

  • Objective: To generate degradation products of this compound to ensure the analytical method can separate them from the parent drug.

  • Procedure: Expose solutions of this compound to the following stress conditions:

    • Acid Hydrolysis: 2N HCl at 60°C for 30 minutes.[9]

    • Base Hydrolysis: 2N NaOH at 60°C for 30 minutes.[9]

    • Oxidative Degradation: 20% H₂O₂ at 60°C.[9]

    • Thermal Degradation: Expose solid drug to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose drug solution to UV light.

  • Analysis: After exposure, neutralize the acid and base-stressed samples. Dilute all samples appropriately and analyze them using the developed HPLC/UPLC method. The method is considered stability-indicating if all degradation peaks are well-resolved from the parent this compound peak.

Visualizations

G cluster_formulation Formulation Troubleshooting Workflow Start Start: Sustained Release Formulation Goal Problem Identify Formulation Challenge Start->Problem Solubility Poor Solubility / Low Dissolution Problem->Solubility Issue Stability Degradation / Instability Problem->Stability Issue Release Incorrect Release Profile (Dose Dumping / Slow) Problem->Release Issue Sol_Sol Solution: - Co-crystals - Cyclodextrins - Micronization Solubility->Sol_Sol Stab_Sol Solution: - Protective Coating - Excipient Compatibility - Light-resistant packaging Stability->Stab_Sol Rel_Sol Solution: - Optimize Polymer (HPMC) - Control Coating Thickness - MUPS Design Release->Rel_Sol Analyze Analyze Formulation: - Dissolution Test - Stability Studies Sol_Sol->Analyze Stab_Sol->Analyze Rel_Sol->Analyze Analyze->Problem Re-evaluate End Optimized Formulation Analyze->End Meets Target

Caption: Troubleshooting workflow for this compound sustained-release formulation.

G cluster_dissolution Two-Stage Dissolution Protocol Logic Start Place Dosage Form in Apparatus AcidStage Stage 1: Acidic Medium (0.1M HCl, 2 hours) Start->AcidStage CheckEnteric Test Enteric Coat Integrity AcidStage->CheckEnteric BufferStage Stage 2: Buffer Medium (pH 6.8, >8 hours) CheckEnteric->BufferStage Integrity OK MeasureRelease Measure Drug Release Over Time BufferStage->MeasureRelease End Generate Dissolution Profile MeasureRelease->End

Caption: Logical flow for a two-stage dissolution test of enteric-coated this compound.

References

Technical Support Center: Refining Analytical Methods for Low Concentrations of Epalrestat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Epalrestat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the quantification of low concentrations of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For this compound, a carboxylic acid derivative, a pH of around 4.5 has been used successfully with a methanol and potassium dihydrogen phosphate buffer.[1]
Column degradation.Use a guard column or replace the analytical column.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase and degas it before use.
Temperature variations.Use a column oven to maintain a constant temperature. A temperature of 25°C has been noted in some methods.[2]
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.
Low Sensitivity/Poor Signal-to-Noise Ratio Suboptimal detection wavelength.Optimize the UV detection wavelength. Wavelengths of 240 nm, 274 nm, and 294 nm have been reported for this compound analysis.[1][2][3]
Inefficient ionization in LC-MS/MS.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates). Negative ion mode is often used for this compound.[4][5]
Matrix effects in biological samples.Employ effective sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE).
Baseline Noise or Drift Contaminated mobile phase or column.Use high-purity solvents and flush the column regularly.
Detector lamp aging (HPLC-UV).Replace the detector lamp.
Incomplete degassing of the mobile phase.Degas the mobile phase using an online degasser or by sonication.
Carryover in LC-MS/MS Adsorption of this compound to surfaces in the LC system.Use a strong wash solvent in the autosampler injection sequence.
High concentration samples analyzed before low concentration samples.Inject a blank solvent after high concentration samples.

Frequently Asked Questions (FAQs)

1. What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using HPLC-UV?

The LOD and LOQ for this compound can vary depending on the specific HPLC method and instrumentation. However, reported values are generally in the microgram per milliliter (µg/mL) range. For instance, one method reported an LOD of 0.15 µg/mL and an LOQ of 0.46 µg/mL.[1][6] Another study found an LOD of 0.082 µg/mL and an LOQ of 0.2 µg/mL.[3]

2. How can I improve the sensitivity for detecting very low concentrations of this compound in biological samples?

For enhanced sensitivity, especially in biological matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][7] LC-MS/MS offers higher selectivity and lower detection limits compared to HPLC-UV. A validated LC-MS/MS method has shown a linear range of 2-5000 ng/mL in rat plasma.[4][5]

3. What are the key parameters to consider when developing an HPLC method for this compound?

Key parameters for HPLC method development for this compound include:

  • Column: A C18 or C8 column is commonly used.[1][3]

  • Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and a buffer (like phosphate buffer) is typical. The ratio and pH should be optimized for good peak shape and resolution.[1][2][3]

  • Flow Rate: A flow rate of around 0.8 to 1.1 mL/min is often employed.[2][3]

  • Detection Wavelength: Optimal detection is crucial for sensitivity. Wavelengths around 240 nm, 274 nm, and 294 nm have been successfully used.[1][2][3]

4. What sample preparation method is recommended for analyzing this compound in plasma?

Protein precipitation is a common and straightforward method for preparing plasma samples for this compound analysis.[4][5] This is often followed by centrifugation and injection of the supernatant. For cleaner samples and to minimize matrix effects in LC-MS/MS, solid-phase extraction (SPE) can be utilized.

5. How does this compound function and what is its mechanism of action?

This compound is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.[8] Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose to sorbitol. The accumulation of sorbitol within cells is believed to contribute to the long-term complications of diabetes. This compound works by inhibiting aldose reductase, thereby reducing the accumulation of intracellular sorbitol.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various published analytical methods for this compound.

Table 1: HPLC Method Parameters and Performance

Parameter Method 1 Method 2 Method 3
Column Not Specified (250x4.6 mm)[2]X bridge C18 (250mm×4.6mm, 5µm)[3]Qualisil C8[1]
Mobile Phase Buffer: Acetonitrile (60:40)[2]NaH2PO4: Methanol (10:90 v/v)[3]Methanol: 0.01M KH2PO4 (75:25 v/v), pH 4.5[1]
Flow Rate 0.8 ml/min[2]1.1 ml/min[3]Not Specified
Detection Wavelength 274.0 nm[2]240 nm[3]294 nm[1]
Retention Time 2.520 min[2]2.877 min[3]6.64 ± 0.02 min[1]
Linearity Range Not Specified50–150 μg/ml[3]2-12 μg/mL[1]
LOD 0.153 µg/mL[2]0.082 µg/ml[3]0.15 μg/mL[1]
LOQ 0.464 µg/mL[2]0.2 µg/ml[3]0.46 μg/mL[1]
% Recovery 99.87%[2]100%[3]99.47-100.30%[1]

Table 2: LC-MS/MS Method Parameters and Performance

Parameter Method 1
Sample Matrix Rat Plasma[4][5]
Sample Preparation Protein Precipitation[4][5]
Chromatography Reverse Phase with a rapid gradient[4][5]
Mobile Phase 10mM Ammonium Acetate and Acetonitrile[4][5]
Ionization Mode Multiple Reaction Monitoring (MRM)[4][5]
Transitions (m/z) 318→58 for this compound[4][5]
Linearity Range 2-5000 ng/mL[4][5]
Precision (%RSD) 3.0-12.3%[5]
Accuracy 101.3-108.0%[5]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound in Bulk and Pharmaceutical Formulation

This protocol is based on a validated RP-HPLC method for the estimation of this compound.[3]

1. Preparation of Mobile Phase:

  • Prepare a solution of Sodium Dihydrogen Phosphate (NaH2PO4) in water.
  • Mix the NaH2PO4 solution and Methanol in a ratio of 10:90 (v/v).
  • Degas the mobile phase by sonication or using an online degasser.

2. Chromatographic Conditions:

  • Column: X bridge C18 (250mm×4.6mm, 5µm).[3]
  • Flow Rate: 1.1 ml/min.[3]
  • Column Temperature: Ambient.
  • Detection Wavelength: 240 nm.[3]
  • Injection Volume: 20 µL.

3. Preparation of Standard Solution:

  • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution.
  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 50-150 µg/ml).[3]

4. Sample Preparation (from tablet dosage form):

  • Weigh and finely powder a number of tablets.
  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
  • Add a suitable solvent (e.g., methanol), sonicate to dissolve, and then dilute to volume with the same solvent.
  • Filter the solution through a 0.45 µm filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Record the chromatograms and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: LC-MS/MS Method for this compound in Rat Plasma

This protocol is based on a validated LC-MS/MS method for the quantification of this compound in biological samples.[4][5]

1. Preparation of Reagents:

  • Mobile Phase A: 10mM Ammonium Acetate in water.
  • Mobile Phase B: Acetonitrile.
  • Precipitating Agent: Acetonitrile.

2. Sample Preparation:

  • To a 100 µL aliquot of rat plasma, add an internal standard (IS).
  • Add the precipitating agent (e.g., 300 µL of acetonitrile) to precipitate the plasma proteins.
  • Vortex the mixture and then centrifuge at high speed.
  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Column: A suitable reverse-phase column.
  • Mobile Phase Gradient: A rapid gradient elution program using Mobile Phase A and Mobile Phase B.
  • Flow Rate: As optimized for the column and system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) mode.
  • MRM Transitions:
  • This compound: m/z 318→58.[4][5]
  • Internal Standard: As appropriate for the chosen IS.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Biological Sample (Plasma) protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification results Results quantification->results

Caption: A typical experimental workflow for the analysis of this compound in biological samples.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_sensitivity Low Sensitivity start Analytical Issue Encountered peak_shape Tailing or Fronting start->peak_shape retention_time Retention Time Varies start->retention_time sensitivity Poor Signal-to-Noise start->sensitivity check_ph Adjust Mobile Phase pH peak_shape->check_ph check_column Check Column Integrity peak_shape->check_column check_load Reduce Sample Load peak_shape->check_load check_mobile_phase Ensure Mobile Phase Stability retention_time->check_mobile_phase check_temp Control Column Temperature retention_time->check_temp check_equilibration Ensure Column Equilibration retention_time->check_equilibration optimize_wavelength Optimize Detection Wavelength sensitivity->optimize_wavelength optimize_ms Optimize MS Parameters sensitivity->optimize_ms improve_cleanup Improve Sample Cleanup sensitivity->improve_cleanup

Caption: A logical diagram for troubleshooting common issues in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Epalrestat and Other Aldose Reductase Inhibitors in the Management of Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Epalrestat and other prominent aldose reductase inhibitors (ARIs), a class of drugs investigated for their potential in mitigating chronic diabetic complications. By inhibiting the aldose reductase enzyme, these agents target the polyol pathway, a key metabolic route implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. This document synthesizes clinical trial data, examines efficacy and safety profiles, and details relevant experimental methodologies to offer an objective resource for the scientific community.

Mechanism of Action: The Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in hyperglycemic states, this pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1][2][3][4] Aldose reductase, the first and rate-limiting enzyme in this pathway, reduces glucose to sorbitol, utilizing NADPH as a cofactor.[3][5][6] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[5] The accumulation of intracellular sorbitol is believed to induce osmotic stress and cellular damage.[2][3] Furthermore, the consumption of NADPH by aldose reductase can impair vital intracellular processes, including the regeneration of glutathione, a critical antioxidant, thereby increasing oxidative stress.[3] Aldose reductase inhibitors competitively block the active site of this enzyme, preventing the conversion of glucose to sorbitol and thus mitigating the downstream pathological effects.[1][3]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Cellular_Damage Osmotic Stress & Oxidative Damage Sorbitol->Cellular_Damage AR Aldose Reductase AR->Glucose NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Sorbitol NADH NADH SDH->NADH NADPH NADPH NADPH->AR NADP->AR NAD NAD+ NAD->SDH NADH->SDH ARIs Aldose Reductase Inhibitors (e.g., this compound) ARIs->AR Inhibition

Figure 1: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors.

Comparative Efficacy of Aldose Reductase Inhibitors

The clinical development of aldose reductase inhibitors has been challenging, with many candidates failing to demonstrate sufficient efficacy or exhibiting unacceptable adverse effects. This compound is currently the only approved ARI for the treatment of diabetic neuropathy, primarily in Japan.[7] The following tables summarize key efficacy data from clinical trials of this compound and other notable ARIs.

Table 1: Effects on Nerve Conduction Velocity (NCV)

Nerve conduction velocity is a key objective measure of nerve function. Improvements in NCV are a primary endpoint in many clinical trials for diabetic neuropathy.

Drug Dosage Trial Duration Key Findings on NCV Reference(s)
This compound 150 mg/day3 yearsPrevented the deterioration of median motor NCV (MNCV) seen in the control group. The between-group difference in change from baseline was 1.6 m/s (P < 0.001).[7][7]
Ranirestat 40 mg/day52 weeksSignificantly improved sensory NCV.[8] In another 24-month study, the difference from placebo in peroneal MNCV was significant at 6, 12, and 18 months but did not meet the primary endpoint goal of ≥1.2 m/s improvement vs. placebo at 24 months.[9] A meta-analysis showed significant improvements in several NCV parameters.[10][8][9][10]
Fidarestat 1 mg/day52 weeksSignificantly improved median nerve F-wave conduction velocity (FCV) and minimal latency compared to placebo.[11][12][13][11][12][13]
Tolrestat 200 mg/day52 weeksSignificant improvements in tibial and peroneal motor NCV were observed at 52 weeks.[14][14]
Ponalrestat 600 mg/day12 monthsNo significant beneficial effects on electrophysiological parameters were demonstrated.[15][15]
Table 2: Effects on Subjective Symptoms of Diabetic Neuropathy

Patient-reported outcomes, such as improvements in pain, numbness, and paresthesia, are crucial for assessing the clinical benefit of a treatment.

Drug Dosage Trial Duration Key Findings on Subjective Symptoms Reference(s)
This compound 150 mg/day3 yearsSignificantly improved numbness of limbs, sensory abnormality, and cramping compared to the control group. A large-scale study in Japan showed a 75% improvement rate in subjective symptoms.[16][16]
Fidarestat 1 mg/day52 weeksSignificantly improved subjective symptoms including numbness, spontaneous pain, sensation of rigidity, and paresthesia in the sole upon walking compared to placebo.[11][12][17][11][12][17]
Tolrestat 200 mg/day52 weeksImprovement in paraesthetic symptoms was seen at one year, though painful symptoms improved in both placebo and active therapy groups.[14][14]
Ponalrestat Not specified16 weeksNo significant changes in symptom scores were observed, although there were trends towards improvement.[18][18]

Safety and Tolerability Profile

The safety profile of ARIs has been a significant hurdle in their clinical development. While some have demonstrated a favorable safety profile, others have been associated with adverse effects.

Table 3: Comparative Safety and Tolerability
Drug Commonly Reported Adverse Events Reference(s)
This compound Generally well-tolerated. Adverse drug reactions were reported in 2.5% of over 5,000 patients in one study, with none being severe.[16][19][16]
Ranirestat Well-tolerated. The incidence of adverse events was similar to placebo.[8][9][20][8][9][20]
Fidarestat Well-tolerated, with an adverse event profile that did not significantly differ from placebo.[11][12][11][12]
Tolrestat Mild reversible elevations of hepatic transaminases were seen in a few patients.[21][21]
Ponalrestat No clinically important side-effects attributable to the drug were observed in a 16-week study.[18][18]
Zopolrestat Clinical trial data on adverse events is less readily available in the provided search results.[22][23][24]

Experimental Protocols

A standardized approach to evaluating the efficacy of aldose reductase inhibitors is crucial for comparing results across different studies. Below are generalized methodologies for key experiments.

Aldose Reductase Activity Assay

This assay is fundamental to determining the inhibitory potential of a compound against the target enzyme.

Principle: The activity of aldose reductase is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][25][26]

Generalized Protocol:

  • Enzyme Preparation: Aldose reductase can be purified from various tissues, such as bovine lens or rat kidney, or a recombinant human enzyme can be used.[25][27]

  • Reaction Mixture: A typical reaction mixture in a quartz cuvette or UV-transparent 96-well plate contains a phosphate buffer (pH 6.2-7.0), NADPH, the test inhibitor (or vehicle control), and the enzyme preparation.[25][27]

  • Initiation of Reaction: The reaction is initiated by the addition of a substrate, commonly D,L-glyceraldehyde.[25][27]

  • Measurement: The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C).[27]

  • Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve, and the inhibitory activity of the test compound is determined by comparing the rate in the presence and absence of the inhibitor.

ARI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme Purified Aldose Reductase Enzyme Mix Combine Enzyme, Buffer, Cofactor, and Inhibitor Enzyme->Mix Substrate Substrate (e.g., D,L-glyceraldehyde) Initiate Initiate reaction with Substrate Substrate->Initiate Cofactor Cofactor (NADPH) Cofactor->Mix Buffer Assay Buffer Buffer->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Mix->Initiate Spectro Monitor NADPH oxidation (Absorbance at 340 nm) Initiate->Spectro Calculate Calculate reaction rate and % inhibition Spectro->Calculate

Figure 2: Generalized workflow for an in vitro Aldose Reductase activity assay.
Nerve Conduction Velocity (NCV) Measurement

NCV studies are non-invasive electrophysiological tests that measure the speed of electrical impulse conduction along a nerve.[28][29][30]

Principle: The test involves stimulating a nerve at one point and recording the electrical response (action potential) at another point along the same nerve. The conduction velocity is calculated by dividing the distance between the stimulation and recording sites by the time taken for the impulse to travel that distance (latency).[30]

Generalized Protocol:

  • Patient Preparation: The patient is positioned comfortably, and the skin over the nerve to be tested is cleaned. Normal body temperature should be maintained as low temperatures can slow nerve conduction.[29]

  • Electrode Placement: Surface electrodes are placed on the skin over the nerve. A stimulating electrode delivers a mild electrical impulse, and recording electrodes detect the resulting nerve impulse.[28][30]

  • Stimulation and Recording: The nerve is stimulated at two or more points along its course. The time it takes for the electrical impulse to travel between these points is measured.[29]

  • Data Acquisition: The electrical responses, such as the compound muscle action potential (CMAP) for motor nerves and the sensory nerve action potential (SNAP) for sensory nerves, are recorded and displayed on an oscilloscope or computer.[30]

  • Calculation: The nerve conduction velocity is calculated using the formula: NCV = Distance / (Proximal Latency - Distal Latency).[31]

Conclusion

Aldose reductase inhibitors represent a targeted therapeutic approach for the management of diabetic complications by addressing the underlying metabolic abnormalities induced by hyperglycemia. Among the various ARIs developed, this compound has demonstrated a consistent, albeit modest, efficacy in slowing the progression of diabetic neuropathy, particularly in patients with good glycemic control, and maintains a favorable safety profile.[7] Other agents like Ranirestat and Fidarestat have also shown promise in improving nerve function and subjective symptoms.[8][11] However, the clinical development of this drug class has been fraught with challenges, underscoring the need for continued research to identify more potent and safer ARIs. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of novel candidates in this therapeutic area. Future research should focus on head-to-head comparative trials and the identification of patient populations most likely to benefit from ARI therapy.

References

A Comparative Analysis of Epalrestat and Methylcobalamin in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Among the agents utilized for its management, particularly in the context of diabetic neuropathy, Epalrestat and methylcobalamin are two compounds with distinct mechanisms of action. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform research and drug development in this field.

Mechanism of Action

This compound , a carboxylic acid derivative, functions as an aldose reductase inhibitor.[1][2] In hyperglycemic states, aldose reductase is a key enzyme in the polyol pathway, which converts excess glucose into sorbitol.[3][4] The accumulation of sorbitol in nerve cells leads to osmotic stress and subsequent neuronal damage.[3][4] By inhibiting this enzyme, this compound reduces sorbitol accumulation, thereby mitigating nerve damage and improving nerve function.[1][2]

Methylcobalamin is a biologically active form of vitamin B12 that plays a crucial role in nerve health.[5][6] It acts as a neuroprotective agent by promoting the regeneration of injured nerves and antagonizing glutamate-induced neurotoxicity.[7][8] Methylcobalamin is essential for the synthesis of myelin, the protective sheath around nerve fibers, and enhances nerve conduction velocity.[8][9] It also modulates inflammatory responses by regulating the activity of various immune cells and the secretion of inflammatory cytokines.[5]

Signaling Pathway Diagrams

Epalrestat_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_cell Nerve Cell High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Activates Sorbitol Sorbitol Aldose Reductase->Sorbitol Converts Glucose to Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Accumulation causes Nerve Damage Nerve Damage Osmotic Stress->Nerve Damage This compound This compound This compound->Aldose Reductase Inhibits

This compound's inhibition of the polyol pathway.

Methylcobalamin_Pathway cluster_nerve_health Nerve Health & Function cluster_inflammation Neuroinflammation Myelin Sheath Myelin Sheath Nerve Regeneration Nerve Regeneration Neuroprotection Neuroprotection Inflammatory Cytokines Inflammatory Cytokines Immune Cell Activity Immune Cell Activity Methylcobalamin Methylcobalamin Methylcobalamin->Myelin Sheath Promotes Synthesis Methylcobalamin->Nerve Regeneration Enhances Methylcobalamin->Neuroprotection Provides Methylcobalamin->Inflammatory Cytokines Modulates Secretion Methylcobalamin->Immune Cell Activity Regulates Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Group A: this compound Group A: this compound Randomization->Group A: this compound Group B: Methylcobalamin Group B: Methylcobalamin Randomization->Group B: Methylcobalamin Group C: Combination Group C: Combination Randomization->Group C: Combination Week 4 Assessment Week 4 Assessment Group A: this compound->Week 4 Assessment Group B: Methylcobalamin->Week 4 Assessment Group C: Combination->Week 4 Assessment Week 8 Assessment Week 8 Assessment Week 4 Assessment->Week 8 Assessment Week 12 Assessment Week 12 Assessment Week 8 Assessment->Week 12 Assessment Data Analysis Data Analysis Week 12 Assessment->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Validating Epalrestat's Therapeutic Effect on Diabetic Neuropathy Using Nerve Conduction Velocity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Epalrestat's performance in treating diabetic neuropathy, with a focus on its validation through nerve conduction velocity (NCV) measurements. It includes a summary of quantitative data from various studies, a detailed experimental protocol for NCV assessment, and visualizations of this compound's mechanism of action and the experimental workflow.

This compound: An Aldose Reductase Inhibitor

This compound is a non-competitive and reversible aldose reductase inhibitor, an established therapeutic agent for diabetic neuropathy.[1][2] Its primary mechanism of action involves blocking the polyol pathway, a key route in the pathogenesis of diabetic complications.[1][3] Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol.[3][4] This accumulation of sorbitol within nerve cells leads to osmotic stress, oxidative damage, and ultimately, the deterioration of nerve function, manifesting as diabetic neuropathy.[3][4] By inhibiting aldose reductase, this compound reduces intracellular sorbitol levels, thereby mitigating these detrimental effects and improving nerve health.[3][5]

Comparative Efficacy of this compound based on Nerve Conduction Velocity

Nerve conduction velocity is a critical objective parameter for assessing the efficacy of treatments for diabetic neuropathy.[6][7] It measures the speed at which an electrical impulse travels along a nerve, providing a quantitative measure of nerve function.[8] A decrease in NCV is a hallmark of diabetic neuropathy.

The following table summarizes the key findings from clinical studies evaluating the effect of this compound on motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV).

Study/ComparisonTreatment GroupControl/Comparator GroupKey Findings in Nerve Conduction Velocity (NCV)
Long-Term Efficacy (3 years) This compound (150 mg/day)No treatmentThis compound prevented the deterioration of median MNCV. The between-group difference in the change from baseline in median MNCV was 1.6 m/s.[9][10]
Short-Term Efficacy (12 weeks) This compound (150 mg/day)PlaceboImproved motor and sensory nerve conduction velocity compared to baseline and placebo.[5]
Comparison with Methylcobalamin This compound (50 mg thrice daily)Methylcobalamin (500 µg thrice daily)This compound showed a significant improvement in nerve function tests, including NCV, compared to Methylcobalamin.[11]
Japanese Multicenter Study This compoundNot specified36% improvement rate in nerve function tests (including motor and sensory NCV).[12][13]

Mechanism of Action: The Polyol Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the polyol pathway.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiology Glucose Excess Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress AR->OxidativeStress NADPH depletion reduces antioxidant defense SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ -> NADH NerveDamage Nerve Damage & Reduced NCV OsmoticStress->NerveDamage OxidativeStress->NerveDamage This compound This compound This compound->AR Inhibits

Caption: this compound's inhibition of Aldose Reductase in the Polyol Pathway.

Experimental Protocol: Nerve Conduction Velocity Measurement

This section details a standardized protocol for measuring motor and sensory nerve conduction velocity in a clinical or preclinical setting to assess the therapeutic effect of this compound.

1. Subject Preparation:

  • Ensure the subject is in a relaxed and comfortable position.

  • Maintain the skin temperature of the limb being tested at a constant 32-34°C, as NCV is temperature-dependent. A warming lamp can be used for this purpose.[14]

  • Clean the skin over the nerve pathways to be studied with alcohol to ensure good electrode contact.

2. Electrode Placement:

  • Recording Electrodes: Place surface electrodes over the muscle belly (for MNCV) or along the nerve trunk (for SNCV).

  • Stimulating Electrodes: Place stimulating electrodes at two different points along the nerve trunk, proximal and distal.

  • Ground Electrode: Place a ground electrode between the stimulating and recording electrodes.

3. Stimulation and Recording Parameters (Example for Rodent Models): [15]

  • Motor Nerve Conduction Velocity (MNCV):

    • Stimulus Duration: 0.02 ms

    • Stimulus Intensity: Supramaximal stimulation

    • Low-Frequency Filter: 1 Hz

    • High-Frequency Filter: 10 kHz

    • Sensitivity: 1 mV

  • Sensory Nerve Conduction Velocity (SNCV):

    • Stimulus Duration: 0.02 ms

    • Stimulus Intensity: Supramaximal stimulation

    • Low-Frequency Filter: 1 Hz

    • High-Frequency Filter: 10 kHz

    • Sensitivity: 50 µV

4. Data Acquisition and Calculation:

  • Deliver a brief electrical stimulus at the two stimulation points and record the resulting compound muscle action potential (CMAP) for MNCV or sensory nerve action potential (SNAP) for SNCV.

  • Measure the latency (time from stimulus to the onset of the potential) for both proximal and distal stimulation points.

  • Measure the distance between the two stimulation points along the nerve.

  • Calculate the NCV using the following formula:

    • NCV (m/s) = (Distance between stimulation points in mm) / (Proximal latency in ms - Distal latency in ms)

Experimental Workflow for Validating this compound

The following diagram outlines the typical workflow for a clinical study designed to validate the therapeutic effect of this compound using NCV measurements.

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment PatientScreening Patient Screening & Inclusion/Exclusion Criteria Baseline Baseline Assessment: - Subjective Symptoms - NCV Measurement - HbA1c Levels PatientScreening->Baseline Randomization Randomization Baseline->Randomization EpalrestatGroup This compound Treatment Group Randomization->EpalrestatGroup ControlGroup Control/Placebo Group Randomization->ControlGroup FollowUp Follow-up Assessments (e.g., 12 weeks, 3 years) EpalrestatGroup->FollowUp ControlGroup->FollowUp NCV_Reassessment NCV Re-measurement FollowUp->NCV_Reassessment DataAnalysis Data Analysis: Compare NCV changes between groups NCV_Reassessment->DataAnalysis Conclusion Conclusion on Therapeutic Efficacy DataAnalysis->Conclusion

Caption: Workflow for clinical validation of this compound using NCV.

Conclusion

This compound has demonstrated efficacy in improving and preventing the progression of diabetic neuropathy, as evidenced by both subjective symptom relief and objective improvements in nerve conduction velocity.[9][13] The data consistently show that this compound treatment leads to favorable outcomes in NCV measurements compared to placebo or other standard treatments. The standardized measurement of NCV provides a reliable and quantitative method for validating the therapeutic effects of this compound and other potential treatments for diabetic neuropathy.

References

Erythrocyte Sorbitol Levels as a Predictive Marker for Epalrestat Treatment Response in Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Epalrestat's performance in managing diabetic neuropathy, with a focus on the correlation between erythrocyte sorbitol levels and treatment response. Experimental data from clinical studies are presented to offer an objective analysis for researchers, scientists, and professionals in drug development.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to high blood sugar. One of the key mechanisms implicated in its pathogenesis is the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol.[1][2] Intracellular accumulation of sorbitol is believed to cause osmotic stress and subsequent nerve cell injury.[1][2]

This compound is an aldose reductase inhibitor that works by blocking this pathway, thereby reducing the accumulation of sorbitol.[1][3] Emerging evidence suggests that baseline levels of sorbitol in erythrocytes (red blood cells) may serve as a predictive biomarker for the efficacy of this compound treatment. This guide compares the effects of this compound to placebo and other alternatives, supported by experimental data, to elucidate the clinical utility of monitoring erythrocyte sorbitol levels.

Comparative Efficacy of this compound

Clinical studies have demonstrated that this compound is effective in improving the symptoms of diabetic neuropathy. A key finding is that the therapeutic efficacy of this compound is significantly correlated with baseline erythrocyte sorbitol levels.[4] Patients with higher baseline sorbitol levels tend to show a greater reduction in these levels and a more pronounced improvement in clinical parameters following treatment.[4]

Quantitative Data Summary

The following table summarizes data from a randomized controlled trial comparing the effects of this compound (150 mg/day) with a placebo over a three-month period. The study highlights the changes in erythrocyte sorbitol levels and various clinical neuropathy scores.

ParameterTreatment GroupBaseline (Mean ± SD)3-Month Follow-up (Mean ± SD)Mean Improvement (± SD)p-value
Erythrocyte Sorbitol (ng/mL) This compound (n=50) 15.1 ± 3.911.8 ± 3.13.3 ± 1.9< 0.001
Placebo (n=50) 14.9 ± 4.114.6 ± 4.20.3 ± 1.1> 0.05
Diabetic Neuropathy Symptom Score (DNSS) This compound (n=50) 2.8 ± 0.90.4 ± 0.72.4 ± 1.1< 0.01
Placebo (n=50) 2.7 ± 0.82.1 ± 0.90.6 ± 1.0> 0.05
Monofilament Score (out of 10) This compound (n=50) 6.9 ± 1.59.7 ± 0.82.8 ± 1.4< 0.01
Placebo (n=50) 7.1 ± 1.67.2 ± 1.50.1 ± 0.9> 0.05
Numeric Pain Intensity Scale (NPIS) This compound (n=50) 5.9 ± 1.83.3 ± 1.52.6 ± 1.3< 0.01
Placebo (n=50) 5.8 ± 1.75.4 ± 1.60.4 ± 0.8> 0.05
Vibration Perception Threshold (VPT) (Volts) This compound (n=50) 32.1 ± 6.128.6 ± 5.33.5 ± 2.0< 0.01
Placebo (n=50) 31.1 ± 6.430.8 ± 6.70.3 ± 1.1> 0.05

Data adapted from Jain R, et al. Clinical Diabetology. 2021.

Alternative Treatments

While this compound targets the underlying mechanism of sorbitol accumulation, other treatments for diabetic neuropathy primarily focus on symptomatic relief.

  • Methylcobalamin: A form of vitamin B12, it is often used to treat diabetic neuropathy.[5] Studies have shown that a combination of this compound and Methylcobalamin may be more effective in improving symptoms than either drug alone.[5][6][7]

  • Symptomatic Treatments: These include antidepressants (e.g., amitriptyline, duloxetine), anticonvulsants (e.g., pregabalin, gabapentin), and topical agents (e.g., capsaicin cream). These treatments do not address the polyol pathway but can be effective in managing neuropathic pain.

Experimental Protocols

Clinical Trial Protocol for this compound in Diabetic Neuropathy

The following protocol is a synthesized representation based on methodologies from published clinical trials, such as the Aldose Reductase Inhibitor-Diabetes Complications Trial (ADCT).[2][8]

  • Patient Selection:

    • Inclusion criteria: Patients diagnosed with diabetic peripheral neuropathy, stable glycemic control (e.g., HbA1c ≤ 9.0%), and a median motor nerve conduction velocity (MNCV) within a specified range (e.g., ≥ 40 m/s).[2][8]

    • Exclusion criteria: Presence of other causes of neuropathy, severe complications, or contraindications to the study medication.

  • Study Design:

    • A multicenter, randomized, placebo-controlled, double-blind study.

    • Patients are randomly assigned to receive either this compound (e.g., 50 mg, three times daily) or a matching placebo for a predefined duration (e.g., 12 weeks to 3 years).[2][8]

  • Assessments:

    • Baseline: Collection of demographic data, medical history, and baseline measurements of erythrocyte sorbitol levels, nerve conduction velocity, vibration perception threshold, and validated symptom scores (e.g., DNSS, NPIS).

    • Follow-up: Regular monitoring at specified intervals (e.g., 4, 8, and 12 weeks) for efficacy and safety. Efficacy assessments are repeated at each visit.

    • Primary Endpoint: Change from baseline in a key objective measure, such as median motor nerve conduction velocity or erythrocyte sorbitol levels.

    • Secondary Endpoints: Changes in other nerve function parameters, symptom scores, and quality of life assessments.

  • Statistical Analysis:

    • Appropriate statistical tests (e.g., t-test, ANOVA, correlation analysis) are used to compare the changes in primary and secondary endpoints between the treatment and placebo groups. A p-value of < 0.05 is typically considered statistically significant.

Measurement of Erythrocyte Sorbitol Levels (Enzymatic Fluorometric Method)

This protocol is based on established methods for the determination of sorbitol in erythrocytes.

  • Sample Collection and Preparation:

    • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate erythrocytes from plasma.

    • Wash the erythrocytes with isotonic saline solution.

    • Lyse the erythrocytes with distilled water.

  • Deproteinization:

    • Precipitate proteins from the erythrocyte lysate using reagents such as sodium hydroxide (NaOH) and zinc sulfate (ZnSO4).

    • Centrifuge to obtain a clear, protein-free supernatant.

  • Enzymatic Reaction:

    • Mix the supernatant with a glycine buffer (pH 9.0) containing NAD+ and sorbitol dehydrogenase.

    • Incubate the mixture (e.g., 30 minutes at 37°C) to allow the enzymatic conversion of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

  • Fluorometric Measurement:

    • Measure the fluorescence of the produced NADH using a fluorometer.

    • Correct the fluorescence intensities for sample blanks.

    • Normalize the sorbitol values to the hemoglobin content of the erythrocytes.

  • Quantification:

    • Determine the sorbitol concentration by comparing the fluorescence readings to a standard curve generated with known concentrations of sorbitol.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway and a typical experimental workflow for studying the effects of this compound.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Neuropathy Diabetic Neuropathy Sorbitol->Neuropathy Accumulation leads to SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose This compound This compound This compound->AldoseReductase inhibits AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Treatment cluster_assessment Data Collection & Analysis Screening Screening of Patients with Diabetic Neuropathy Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Enrollment Patient Enrollment & Informed Consent Inclusion->Enrollment Baseline Baseline Assessment: - Erythrocyte Sorbitol - Neuropathy Scores Enrollment->Baseline Randomization Randomization Epalrestat_Group This compound Treatment Group Randomization->Epalrestat_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Followup Follow-up Assessments (e.g., 3 months) Baseline->Followup Analysis Statistical Analysis of Treatment Efficacy Followup->Analysis

Caption: A Typical Experimental Workflow for a Clinical Trial of this compound.

Conclusion

The available evidence strongly suggests a correlation between elevated erythrocyte sorbitol levels and the clinical response to this compound in patients with diabetic neuropathy. The reduction of these sorbitol levels upon treatment appears to be a key indicator of the drug's efficacy. This makes erythrocyte sorbitol a promising biomarker for patient stratification and for monitoring the therapeutic effects of aldose reductase inhibitors. Further research with larger and more diverse patient populations is warranted to fully establish the predictive value of this biomarker in the clinical management of diabetic neuropathy.

References

A Comparative Analysis of Neuroprotective Effects: Epalrestat vs. Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective strategies, both the aldose reductase inhibitor, Epalrestat, and a broad class of compounds known as antioxidants have garnered significant attention from the scientific community. While both aim to mitigate neuronal damage, particularly from oxidative stress, their mechanisms of action, therapeutic targets, and experimental outcomes present a study in contrasts. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Strategies

This compound and traditional antioxidants employ fundamentally different approaches to neuroprotection. This compound acts primarily as a targeted inhibitor of a key metabolic enzyme, with secondary effects on endogenous antioxidant pathways. In contrast, antioxidants directly neutralize reactive molecules.

This compound: A Dual-Pronged Approach

This compound is a well-established, noncompetitive, and reversible inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway becomes overactive, converting excess glucose to sorbitol.[3] The intracellular accumulation of sorbitol induces osmotic stress and depletes NADPH, a crucial cofactor for regenerating the primary endogenous antioxidant, glutathione (GSH).[3] By inhibiting aldose reductase, this compound directly prevents this sorbitol accumulation, thereby mitigating osmotic stress and preserving the cellular antioxidant capacity.[1][3]

Recent groundbreaking research has unveiled a second, powerful neuroprotective mechanism. This compound has been shown to directly bind to Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][5] This interaction leads to the degradation of KEAP1, liberating Nrf2 to translocate to the nucleus.[5] Once in the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1][4][6] This dual mechanism of reducing the source of oxidative stress and simultaneously upregulating the cell's own defense systems positions this compound as a multifaceted neuroprotective agent.[4]

Antioxidants: The Direct Scavengers

Antioxidants represent a diverse group of molecules that protect cells from the damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). Their primary mechanism is to donate electrons to these unstable molecules, neutralizing them and preventing them from damaging cellular components like DNA, proteins, and lipids.[7][8]

This broad category includes:

  • Enzymatic Antioxidants: Such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which catalytically break down specific reactive species.[6][8]

  • Non-Enzymatic Antioxidants: These are further divided into:

    • Vitamins: Vitamin E (α-tocopherol) is a major chain-breaking antioxidant that prevents lipid peroxidation, while Vitamin C (ascorbic acid) can regenerate Vitamin E and scavenge various ROS.[7]

    • Flavonoids and Polyphenols: Compounds like quercetin, resveratrol, and curcumin have demonstrated neuroprotective effects by scavenging free radicals and modulating signaling pathways involved in inflammation and cell survival.[9][10]

While effective in principle, the therapeutic application of exogenous antioxidants faces challenges such as bioavailability, the ability to cross the blood-brain barrier, and maintaining effective concentrations in vivo.[11]

Signaling and Metabolic Pathway Diagrams

To visually compare their mechanisms, the following diagrams illustrate the key pathways influenced by this compound and the general action of antioxidants.

G This compound's Inhibition of the Polyol Pathway cluster_stress Cellular Stress Glucose Glucose AldoseReductase Aldose Reductase (AKR1B1) Glucose->AldoseReductase Hyperglycemia Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AldoseReductase->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) AldoseReductase->OxidativeStress Consumes NADPH SorbitolDehydrogenase->Fructose This compound This compound This compound->AldoseReductase Inhibits G This compound's Activation of the Nrf2 Pathway cluster_nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 Binds & Destabilizes Nrf2 Nrf2 KEAP1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Genes (HO-1, NQO1, SOD) ARE->AntioxidantGenes Activates Transcription

References

A Cross-Species Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Epalrestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of Epalrestat across various species. The information herein is supported by experimental data to aid in preclinical and clinical research and development.

This compound is an aldose reductase inhibitor, a class of drugs that mitigates the downstream effects of hyperglycemia by inhibiting the polyol pathway.[1][2] It is primarily used in the treatment of diabetic neuropathy.[3][4] Understanding its behavior across different species is crucial for translating preclinical findings to clinical efficacy and safety.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profile of this compound exhibits notable differences across species, influencing its absorption, distribution, metabolism, and excretion. The following tables summarize key pharmacokinetic parameters observed in humans, mice, and rabbits.

Parameter Human Mouse (C57BL/6J) Rabbit
Dose 50 mg (oral)Not Specified (oral)Not Specified (oral)
Cmax (Maximum Plasma Concentration) 3840.6 ± 968.5 ng/mL[5]36.23 ± 7.39 µg/mL[6]4.75 ± 3.64 µg/mL
Tmax (Time to Cmax) 1.79 ± 0.57 h[5]Not SpecifiedNot Specified
AUC0-∞ (Area Under the Curve) 13016 ± 2865.4 ng·h/mL[5]29,086.5 µg/L·h[6]191.5 ± 164.63 µg/mL·h
t1/2 (Half-life) 1.11 ± 0.35 h (β-phase)[5]1.2 h[6]4 h

Pharmacodynamics: Aldose Reductase Inhibition

The primary pharmacodynamic effect of this compound is the inhibition of the aldose reductase enzyme. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), is a key measure of its efficacy.

Parameter Value Source Organism
IC50 0.012 µMNot Specified
IC50 0.4 µMNot Specified[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose High Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress AR->Oxidative_Stress NADPH depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Neuropathy Neuropathy Osmotic_Stress->Neuropathy Oxidative_Stress->Neuropathy This compound This compound This compound->AR Inhibition

Caption: Mechanism of this compound in the Aldose Reductase Pathway.

Experimental_Workflow cluster_induction Diabetic Model Induction cluster_treatment Treatment and Sampling cluster_analysis Pharmacokinetic & Pharmacodynamic Analysis Animal_Model Animal Model (e.g., Rats) STZ_Injection Streptozotocin (STZ) Injection Animal_Model->STZ_Injection Hyperglycemia_Confirmation Confirmation of Hyperglycemia STZ_Injection->Hyperglycemia_Confirmation Epalrestat_Admin Oral Administration of this compound Hyperglycemia_Confirmation->Epalrestat_Admin Blood_Sampling Serial Blood Sampling Epalrestat_Admin->Blood_Sampling Nerve_Function Nerve Conduction Velocity Measurement Epalrestat_Admin->Nerve_Function Sorbitol_Levels Tissue Sorbitol Level Measurement Epalrestat_Admin->Sorbitol_Levels Plasma_Analysis Plasma Concentration (HPLC/LC-MS) Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Parameters

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Induction of Diabetic Neuropathy in Rats (Streptozotocin Model)

A commonly used method to induce a model of diabetic neuropathy is through the administration of streptozotocin (STZ).

  • Animals : Adult male Sprague-Dawley rats are typically used.[1]

  • Induction : A single intraperitoneal injection of STZ, dissolved in a citrate buffer (pH 4.5), is administered. A common dosage is 65 mg/kg.[8]

  • Confirmation : Diabetes is confirmed by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose levels exceeding 300 mg/dL are considered diabetic and are used for subsequent studies.[8]

  • Neuropathy Development : Behavioral signs of neuropathy, such as mechanical allodynia and thermal hyperalgesia, typically develop within four weeks.[9]

Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound in plasma is essential for pharmacokinetic analysis.

  • Sample Preparation : Plasma samples are deproteinized, often using methanol.[5]

  • Chromatographic System : A reversed-phase HPLC system is employed.[5][10]

  • Column : A C8 or C18 column is commonly used for separation.[10]

  • Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate) is used. The pH is typically adjusted to the acidic range (e.g., 4.5).[10]

  • Detection : UV detection is performed at a wavelength of approximately 294 nm or 388 nm.[10]

  • Quantification : The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known concentrations.[5][10]

This guide serves as a foundational resource for researchers engaged in the study of this compound. The provided data and methodologies are intended to facilitate informed decision-making in experimental design and data interpretation. Further research is warranted to fill the existing gaps in the cross-species comparison of this compound's pharmacokinetic and pharmacodynamic profiles.

References

Evaluating the Synergistic Effects of Epalrestat in Combination Therapies for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Epalrestat, an aldose reductase inhibitor, has demonstrated efficacy in mitigating the progression of diabetic peripheral neuropathy (DPN) by targeting the polyol pathway.[1][2][3] This guide provides a comprehensive comparison of this compound's performance when used in combination with other therapeutic agents for diabetes and its complications. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate an objective evaluation of these synergistic effects.

This compound: Mechanism of Action in Diabetic Neuropathy

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The enzyme aldose reductase converts glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent nerve damage.[1][2] this compound acts as a noncompetitive and reversible inhibitor of aldose reductase, thereby preventing the conversion of glucose to sorbitol and reducing intracellular sorbitol accumulation.[2][3] This action helps to alleviate the pathological changes associated with diabetic neuropathy.[2]

cluster_0 Polyol Pathway in Hyperglycemia cluster_1 Therapeutic Intervention Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (e.g., Neuropathy) Sorbitol->Complications Osmotic Stress, Oxidative Stress This compound This compound This compound->Glucose Inhibits Aldose Reductase

Caption: Mechanism of Action of this compound in the Polyol Pathway.

Combination Therapy: this compound with Alpha-Lipoic Acid (ALA)

Alpha-lipoic acid (ALA) is an antioxidant that has been studied in combination with this compound for the treatment of DPN.[4][5][6] The combination therapy has shown superior efficacy compared to monotherapy with either drug alone.[7]

Comparative Efficacy Data

A meta-analysis of 20 randomized controlled trials involving 1894 patients with DPN demonstrated that the combination of ALA and this compound was more effective than monotherapy in improving nerve conduction velocities (NCVs).[7]

Outcome MeasureCombination Therapy (this compound + ALA) ImprovementThis compound Monotherapy ImprovementALA Monotherapy Improvement
Therapeutic Efficacy (Risk Ratio) 1.29 (vs. ALA), 1.43 (vs. This compound)[7]--
Median Motor NCV (m/s) WMD: 5.41[7]--
Median Sensory NCV (m/s) WMD: 5.87[7]--
Peroneal Motor NCV (m/s) WMD: 5.59[7]--
Peroneal Sensory NCV (m/s) WMD: 4.57[7]--
WMD: Weighted Mean Difference. Data from a meta-analysis.[7]

Another systematic review of twelve studies showed that ALA combined with this compound significantly improved the total effectiveness rate and various nerve conduction velocities compared to this compound monotherapy.[4][5]

Treatment DurationOutcome MeasureCombination Therapy (ALA 600mg/d + this compound 50mg tid) vs. This compound Monotherapy
14 days Total Effectiveness Rate (Risk Ratio)1.40[4][6]
28 days Total Effectiveness Rate (Risk Ratio)1.48[4][6]
14 days Median Motor NCV (m/s)WMD: 7.98[5]
28 days Median Motor NCV (m/s)WMD: 9.01[5]
14 days Peroneal Sensory NCV (m/s)WMD: 7.76[4]
28 days Peroneal Sensory NCV (m/s)WMD: 6.29[4]
tid: three times a day. WMD: Weighted Mean Difference.
Experimental Protocol: Clinical Trial for Combination Therapy

The following outlines a typical methodology for a randomized controlled trial evaluating the efficacy of this compound and ALA combination therapy.

cluster_0 Patient Recruitment and Screening cluster_1 Randomization and Treatment cluster_2 Data Collection and Analysis P1 Patient Population: Type 2 Diabetes with DPN P2 Inclusion Criteria: - Diagnosis of DPN - Specific NCV range P1->P2 P3 Exclusion Criteria: - Other causes of neuropathy - Severe comorbidities P2->P3 R1 Randomization P3->R1 Eligible Patients T1 Group A: This compound + ALA R1->T1 T2 Group B: This compound Monotherapy R1->T2 T3 Group C: ALA Monotherapy R1->T3 D2 Follow-up Assessments: (e.g., 4, 8, 12 weeks) T1->D2 T2->D2 T3->D2 D1 Baseline Assessment: - NCV measurements - Symptom scores D1->D2 D3 Primary Endpoint: Change in NCV D2->D3 D4 Secondary Endpoints: - Symptom improvement - Safety and tolerability D3->D4

References

A comparative study of Epalrestat and pregabalin in treating diabetic neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Epalrestat and Pregabalin in the Management of Diabetic Neuropathy

Diabetic neuropathy stands as one of the most prevalent long-term complications of diabetes mellitus, leading to significant morbidity, including pain, sensory loss, and an increased risk of foot ulcerations and amputations.[1][2] Management of this condition is multifaceted, focusing on glycemic control to prevent progression and symptomatic treatment to alleviate pain and other sensory disturbances.[3] Among the therapeutic agents, this compound, an aldose reductase inhibitor, and Pregabalin, a GABA analogue, are widely utilized.[1][4] This guide provides a detailed comparison of their mechanisms, efficacy, and safety profiles based on available clinical data, tailored for researchers, scientists, and drug development professionals.

The therapeutic approaches of this compound and Pregabalin are fundamentally different, targeting distinct pathological pathways implicated in diabetic neuropathy.

This compound: As a noncompetitive and reversible aldose reductase inhibitor, this compound targets the polyol pathway.[5][6] In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol.[7] The accumulation of intracellular sorbitol creates osmotic stress, leading to nerve cell damage.[8] By inhibiting aldose reductase, this compound reduces sorbitol accumulation, thereby mitigating osmotic stress and oxidative damage to nerve cells.[5][7] This action helps to preserve nerve function and can improve symptoms such as pain, numbness, and tingling.[7][9]

G cluster_0 Polyol Pathway in Hyperglycemia cluster_1 Pathological Consequences cluster_2 Therapeutic Intervention Glucose Excess Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol Accumulation SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Increased Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AR->Sorbitol OxidativeStress Increased Oxidative Stress AR->OxidativeStress SDH->Fructose NerveDamage Nerve Damage & Neuropathy OsmoticStress->NerveDamage OxidativeStress->NerveDamage This compound This compound This compound->AR G cluster_0 Presynaptic Nerve Terminal cluster_1 Pathological State (Neuropathic Pain) cluster_2 Therapeutic Intervention CaChannel Voltage-Gated Ca²⁺ Channel (α2δ subunit) Vesicles Synaptic Vesicles (Glutamate, Substance P) CaChannel->Vesicles Ca²⁺ Influx exit Vesicles->exit Neurotransmitter Release entry entry->CaChannel Nerve Impulse HyperExc Neuronal Hyperexcitability exit->HyperExc Excessive Release Pregabalin Pregabalin Pregabalin->CaChannel Binds & Inhibits G Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Score, NCV, VPT) Start->Baseline Random Randomization Baseline->Random GroupA Group A (this compound 150mg/day) Random->GroupA GroupB Group B (Pregabalin 150-600mg/day) Random->GroupB GroupC Group C (Placebo) Random->GroupC Duration Treatment Period (e.g., 12 Weeks) GroupA->Duration GroupB->Duration GroupC->Duration FollowUp Follow-up Assessments (Weekly/Monthly) Duration->FollowUp FollowUp->Duration Repeat End End-of-Study Analysis (Efficacy & Safety Data) FollowUp->End

References

Safety Operating Guide

Proper Disposal of Epalrestat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Epalrestat in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as acutely toxic and fatal if swallowed, necessitating stringent disposal protocols.

Immediate Safety and Hazard Information

This compound is a potent aldose reductase inhibitor and must be handled with care. The primary hazard associated with this compound is its acute oral toxicity.[1][2]

Hazard Classification and Precautionary Statements:

Hazard ClassGHS PictogramSignal WordHazard StatementDisposal Precautionary Statement
Acute toxicity - Oral (Category 2)Skull and crossbonesDangerH300: Fatal if swallowed[1][2]P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][2][3]

Procedural Guidance for this compound Disposal

The following step-by-step process outlines the required procedures for the safe disposal of this compound and associated waste. This protocol is designed to comply with general laboratory hazardous waste regulations.

Experimental Protocol: Segregation and Disposal of this compound Waste

Objective: To safely collect, label, and dispose of solid this compound, contaminated labware, and solutions containing this compound.

Materials:

  • This compound waste (solid powder, contaminated articles, solutions)

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)[4]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Secondary containment bin

Methodology:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes:

      • Expired or unused solid this compound.

      • Contaminated items such as weighing boats, spatulas, pipette tips, and gloves.

      • Empty original containers, which should be managed as hazardous waste unless triple-rinsed (see step 5).[5]

      • Solutions containing this compound.

      • Spill cleanup materials.[5]

  • Waste Collection and Storage:

    • Place all solid this compound waste and contaminated disposable items into a designated, properly labeled hazardous waste container.[4]

    • The container must be in good condition, compatible with chemical waste, and have a secure, tight-fitting lid.[4]

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

    • Place the primary waste container inside a larger, secondary containment bin to prevent the spread of material in case of a leak.[6]

    • Keep the waste container closed at all times except when adding waste.

  • Labeling Hazardous Waste:

    • Label the waste container immediately upon starting waste accumulation.

    • The label must include the following information:

      • The words "Hazardous Waste".[4][6]

      • The full chemical name: "this compound Waste". Do not use abbreviations or chemical formulas.[4]

      • A clear indication of the hazards (e.g., "Toxic").[6]

      • The date when waste was first added to the container (accumulation start date).[4]

  • Disposal of Liquid this compound Waste:

    • This compound is soluble in organic solvents like DMSO and DMF.[7] Collect these solutions in a designated hazardous liquid waste container.

    • Do not dispose of this compound solutions down the drain.[8][9] The U.S. Environmental Protection Agency (EPA) has enacted a nationwide ban on sewering hazardous pharmaceuticals.[9][10]

  • Decontamination of Empty Containers:

    • For an original this compound container to be disposed of as non-hazardous waste, it must be triple-rinsed.

    • Rinse the empty container three times with a suitable solvent capable of dissolving this compound.

    • Collect all rinsate as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate lab glass or plastic recycling bin.[5][11]

  • Arranging for Final Disposal:

    • Dispose of the hazardous waste container through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3]

    • Follow your institution's specific procedures for requesting a waste pickup.

    • Do not allow the waste to accumulate for more than one year.[6]

Workflow for Proper Disposal of this compound

The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound waste in a laboratory setting.

Epalrestat_Disposal_Workflow cluster_prep Waste Generation & Identification cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound waste generated (solid, liquid, contaminated labware) is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate as Acutely Toxic Chemical Waste is_hazardous->segregate Yes, all this compound waste is considered hazardous container Place in a designated, sealed, and compatible hazardous waste container segregate->container label_container Label container with: 'Hazardous Waste' 'this compound Waste' 'Toxic' Hazard Symbol Accumulation Start Date container->label_container saa Store in a designated Satellite Accumulation Area (SAA) label_container->saa secondary_containment Use secondary containment saa->secondary_containment contact_ehs Contact Environmental Health & Safety (EH&S) or licensed waste contractor for pickup secondary_containment->contact_ehs end_disposal Dispose via approved waste disposal plant contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

This guide is intended to provide a clear framework for the responsible management of this compound waste. Always consult your institution's specific safety and waste disposal protocols and the latest Safety Data Sheet (SDS) for the most current information.

References

Personal protective equipment for handling Epalrestat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Epalrestat. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of researchers and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation[1][2]. Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn to protect against dust particles and potential splashes.

  • Respiratory Protection: While one Safety Data Sheet (SDS) suggests that breathing equipment is not required in well-ventilated areas, it is highly recommended to handle this compound in a certified chemical fume hood to minimize inhalation exposure, especially when handling powders or creating solutions[1][3]. If a fume hood is not available, a NIOSH-approved respirator appropriate for particulate matter should be used. For firefighting, a self-contained breathing apparatus is necessary[1].

  • Lab Coat: A lab coat must be worn to protect street clothing and skin from contamination.

  • Protective Clothing: For operations with a higher risk of exposure, additional protective clothing may be necessary.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure risks.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and materials.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to contain any dust. Use non-sparking tools[1].

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[3][4]. Do not eat, drink, or smoke in the handling area[3][4].

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Procedure:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be considered hazardous waste.

  • Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service, in accordance with all local, regional, and national regulations[3][4]. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound. This information underscores the high toxicity of the compound, particularly via oral ingestion.

Route of AdministrationTest SpeciesLD50 Value
OralRat5,300 µg/kg
OralMouse3,200 mg/kg
IntraperitonealRat922 g/kg
IntraperitonealMouse687 mg/kg
SubcutaneousRat>3 g/kg

Data sourced from Cayman Chemical Safety Data Sheet.[3]

Experimental Workflow and Safety Protocol Visualization

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Epalrestat_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_area Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_area Secure Area weigh Weigh Solid this compound prep_area->weigh Begin Handling dissolve Prepare Solution weigh->dissolve If applicable experiment Perform Experiment weigh->experiment dissolve->experiment decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate Experiment Complete waste Segregate & Contain Hazardous Waste decontaminate->waste dispose Dispose via Approved Channels waste->dispose remove_ppe Doff Personal Protective Equipment dispose->remove_ppe Final Step wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

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